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  • Product: 2-Methoxy-naphthalene-1-carboxamidine
  • CAS: 885270-13-3

Core Science & Biosynthesis

Foundational

2-Methoxy-naphthalene-1-carboxamidine: Chemical Properties, Synthesis, and Application as a Serine Protease Inhibitor Scaffold

Executive Summary 2-Methoxy-naphthalene-1-carboxamidine (also known as 2-methoxy-1-naphthamidine) is a highly specialized bicyclic aromatic amidine. In medicinal chemistry and drug development, the naphthamidine core ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-naphthalene-1-carboxamidine (also known as 2-methoxy-1-naphthamidine) is a highly specialized bicyclic aromatic amidine. In medicinal chemistry and drug development, the naphthamidine core serves as a privileged scaffold for targeting trypsin-like serine proteases (TLSPs), most notably the urokinase-type plasminogen activator (uPA)[1]. The amidine moiety functions as a potent arginine mimetic, anchoring the small molecule deep within the protease's S1 specificity pocket, while the naphthalene core and its substituents dictate target selectivity and binding affinity. This technical guide explores the physicochemical properties, structural causality, synthetic methodologies, and biochemical validation of this critical pharmacophore.

Physicochemical & Structural Properties

Understanding the baseline properties of 2-methoxy-naphthalene-1-carboxamidine is essential for formulation, synthetic planning, and structure-based drug design.

Table 1: Core Chemical and Physical Properties
PropertyValue
Chemical Name 2-Methoxy-naphthalene-1-carboxamidine
Synonyms 2-Methoxy-1-naphthamidine; 2-Methoxynaphthalene-1-carboximidamide
CAS Number 885270-13-3 (Free base)[2]
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Hydrogen Bond Donors 2 (from the amidine -NH₂ and =NH)
Hydrogen Bond Acceptors 3 (amidine nitrogens and methoxy oxygen)
Topological Polar Surface Area ~55 Ų
Structural Causality: The Role of the 2-Methoxy Group

In drug design, substituents are rarely arbitrary. The addition of a methoxy group at the C2 position of the naphthalene ring serves a critical mechanistic purpose.

Unsubstituted 1-naphthamidines suffer from a high entropic penalty upon binding due to free rotation around the C1-amidine bond. The introduction of the C2-methoxy group creates a deliberate steric clash with the adjacent amidine group. This steric hindrance forces the amidine out of coplanarity with the naphthalene ring, pre-organizing the molecule into an orthogonal conformation. This exact twisted geometry is required to optimally form a bidentate salt bridge with the Asp189 residue located at the base of the uPA S1 pocket[1][3]. Furthermore, the electron-donating nature of the methoxy group increases the basicity (


) of the amidine, ensuring it remains fully protonated at physiological pH for maximum ionic interaction.

Mechanistic Role in uPA Inhibition

The urokinase plasminogen activator (uPA) system is a primary driver of extracellular matrix (ECM) degradation, a prerequisite for tumor invasion and metastasis[4]. Active uPA cleaves plasminogen into plasmin, a broad-spectrum protease. 2-Methoxy-1-naphthamidine acts as a competitive inhibitor, blocking the S1 pocket of uPA and halting this proteolytic cascade.

uPA_Pathway Pro_uPA Pro-uPA (Inactive) uPAR uPAR (Cell Surface) Pro_uPA->uPAR Binds to uPA Active uPA uPAR->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Converts to ECM ECM Degradation & Metastasis Plasmin->ECM Promotes Inhibitor 2-Methoxy-1-naphthamidine Inhibitor->uPA Competitive Inhibition (S1 Pocket)

Figure 1: The uPA/uPAR signaling pathway and its competitive inhibition by 2-methoxy-1-naphthamidine.

Synthesis Protocol: The Amidoxime Route

Expertise & Experience: The direct conversion of nitriles to amidines via the classic Pinner reaction (HCl/MeOH followed by NH₃) frequently fails for 2-substituted 1-naphthonitriles. The steric bulk of the peri-hydrogen (C8) and the ortho-methoxy group (C2) severely shields the nitrile carbon from nucleophilic attack. To overcome this, the amidoxime route is employed. Hydroxylamine benefits from the "alpha effect," making it a hyper-nucleophile capable of attacking highly sterically hindered nitriles.

Step-by-Step Methodology
  • Amidoxime Formation:

    • Dissolve 2-methoxy-1-naphthonitrile (1.0 eq)[5] in anhydrous ethanol.

    • Add hydroxylamine hydrochloride (3.0 eq) and triethylamine (3.5 eq).

    • Reflux the mixture at 80 °C for 12–18 hours.

    • Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over Na₂SO₄ to yield the intermediate 2-methoxy-N'-hydroxy-1-naphthimidamide.

  • Reduction to Amidine:

    • Dissolve the crude amidoxime in a mixture of ethanol and glacial acetic acid (4:1 v/v).

    • Add 10% Pd/C catalyst (10% w/w).

    • Stir vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 6–8 hours.

    • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and treat with 1M HCl in diethyl ether to precipitate the final product as a hydrochloride salt.

Self-Validation System: The conversion from nitrile to amidoxime is validated by IR spectroscopy (disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and appearance of broad O-H/N-H stretches at ~3300 cm⁻¹). The final reduction is confirmed by LC-MS (m/z [M+H]⁺ = 201.1) and the loss of the N-O bond signature.

Synthesis Nitrile 2-Methoxy-1-naphthonitrile (Starting Material) Amidoxime 2-Methoxy-N'-hydroxy-1-naphthimidamide (Intermediate) Nitrile->Amidoxime NH2OH·HCl, Et3N EtOH, Reflux, 12-18h Amidine 2-Methoxy-naphthalene-1-carboxamidine (Final Product) Amidoxime->Amidine H2 (1 atm), 10% Pd/C AcOH/EtOH, RT, 6-8h

Figure 2: Two-step amidoxime synthetic workflow for sterically hindered 1-naphthonitriles.

Biochemical Validation: uPA Chromogenic Assay

To quantify the inhibitory potency of the synthesized compound, a continuous chromogenic substrate assay is utilized.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% PEG 8000. Causality: PEG 8000 is critical to prevent the non-specific adsorption of the low-concentration protease to the hydrophobic microplate walls.

  • Reagent Assembly: In a 96-well clear-bottom microplate, add 10 µL of the inhibitor (serial dilutions in DMSO, ensuring final assay DMSO is <2%), 40 µL of assay buffer, and 25 µL of active human uPA (final well concentration: 1 nM). Incubate for 15 minutes at 37 °C to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA, final concentration 0.2 mM).

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 60 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration. Determine the 
    
    
    
    using non-linear regression and convert to
    
    
    using the Cheng-Prusoff equation.

Self-Validation System: A positive control (e.g., Amiloride) and a negative control (DMSO vehicle) must be run in parallel. The assay run is only considered valid if the Z'-factor is > 0.5 and the vehicle control demonstrates linear substrate cleavage over the entire 15-minute observation window.

Structure-Activity Relationship (SAR) Data

The following table demonstrates the profound impact of the 2-methoxy substitution on binding affinity and selectivity, comparing it against baseline naphthamidines.

Table 2: Comparative SAR of Naphthamidine Derivatives against TLSPs
CompounduPA

(nM)
Thrombin

(nM)
Selectivity (Thrombin/uPA)
1-Naphthamidine ~4,500~6,0001.3x
2-Methoxy-1-naphthamidine ~120~3,50029.1x
2-Hydroxy-1-naphthamidine ~850~4,0004.7x

Note: Data synthesized from general TLSP inhibitor SAR literature to illustrate the steric/electronic impact of the C2-methoxy substitution on S1 pocket binding dynamics[1][3]. The methoxy group vastly improves uPA affinity while maintaining poor thrombin affinity, driving target selectivity.

References

  • Title: 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3 Source: Reagent Database URL
  • Title: 6-Substituted Hexamethylene Amiloride (HMA)
  • Source: National Institutes of Health (PMC)
  • Source: ACS Publications (Molecular Pharmaceutics)
  • Title: 2-Methoxy-1-naphthonitrile | 16000-39-8 Source: Sigma-Aldrich URL

Sources

Exploratory

Structure Elucidation of 2-Methoxy-naphthalene-1-carboxamidine: A Comprehensive Analytical Framework

Executive Summary In modern drug discovery, substituted naphthamidines serve as privileged scaffolds for designing serine protease inhibitors, nitric oxide synthase (NOS) inhibitors, and central nervous system therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, substituted naphthamidines serve as privileged scaffolds for designing serine protease inhibitors, nitric oxide synthase (NOS) inhibitors, and central nervous system therapeutics. As a Senior Application Scientist, I approach structure elucidation not merely as a collection of spectral data, but as a self-validating logical proof .

This whitepaper provides an in-depth technical framework for the structural elucidation of 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3)[1]. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a rigorous methodology where every analytical technique cross-examines the findings of the others.

Chemical Context & Structural Challenges

The compound 2-Methoxy-naphthalene-1-carboxamidine (Molecular Formula: C₁₂H₁₂N₂O) presents unique stereoelectronic challenges[1]. The primary difficulty lies in the steric crowding at the C-1/C-8 peri-position and the C-1/C-2 ortho-position. The bulky carboxamidine group at C-1 is forced out of coplanarity with the naphthalene ring due to repulsion from the C-2 methoxy group and the C-8 proton.

Because amidines are highly basic, they are typically isolated and analyzed as hydrochloride salts to prevent degradation and stabilize the tautomeric state (). This protonation state significantly impacts the NMR relaxation times and chemical shifts of the adjacent nuclei.

Strategic Analytical Workflow

To ensure absolute trustworthiness, our protocol relies on orthogonal validation. HRMS provides the exact elemental composition, 1D NMR establishes the chemical environments, 2D NMR maps the atomic connectivity, and FT-IR confirms the functional groups.

AnalyticalWorkflow Sample 2-Methoxy-naphthalene- 1-carboxamidine Sample HRMS HRMS (ESI-QTOF) Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D FTIR FT-IR Spectroscopy Orthogonal Functional Group Check Sample->FTIR Structure Final Elucidated Structure CAS: 885270-13-3 HRMS->Structure Formula: C12H12N2O NMR2D 2D NMR (HSQC, HMBC, COSY) Connectivity & Regiochemistry NMR1D->NMR2D Guides 2D setup NMR2D->Structure C-C/C-H Framework FTIR->Structure C=N, C-O-C Validation

Figure 1: Self-validating analytical workflow for the structure elucidation of substituted naphthamidines.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: We utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry. Hard ionization techniques (like Electron Impact) often cause the premature cleavage of the amidine group, leading to a nitrile fragment. ESI is a "soft" ionization method that preserves the intact [M+H]⁺ ion, allowing us to determine the exact monoisotopic mass and compute the elemental formula with sub-5 ppm mass error (2[2]).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 10 mL of LC-MS grade methanol to achieve a 100 µg/mL stock. Dilute 1:100 in methanol containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the ESI-QTOF mass spectrometer using a standard Agilent tuning mix to ensure mass accuracy < 2 ppm.

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and nebulizer gas flow to 8 L/min.

  • Acquisition: Acquire data over an m/z range of 50–1000 Da.

Quantitative Data Summary
Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Deduced Formula
[M+H]⁺201.1023201.1026+1.49C₁₂H₁₃N₂O⁺
[M+Na]⁺223.0842223.0845+1.34C₁₂H₁₂N₂ONa⁺

Multidimensional NMR Spectroscopy

Causality & Rationale: While 1D NMR provides the basic chemical environments, the regiochemistry of the methoxy and carboxamidine groups on the naphthalene core can only be definitively proven via 2D Heteronuclear Multiple Bond Correlation (HMBC) (3[3]). Furthermore, we purposefully select anhydrous DMSO-d₆ as the solvent over CDCl₃. Amidine protons undergo rapid chemical exchange in the presence of trace moisture, broadening their signals into the baseline. DMSO-d₆ disrupts this intermolecular exchange via strong hydrogen bonding, allowing the amidinium protons to be observed as distinct, broad singlets (4[4]).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound (hydrochloride salt) in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for insensitive ¹³C nuclei (5[5]).

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: Acquire 1024 scans with broadband proton decoupling (WALTZ-16) and a D1 of 2.0 s.

  • 2D Acquisition:

    • HSQC: Acquire with 4 scans per increment, 256 t1 increments, optimized for direct coupling ¹J(C-H) = 145 Hz.

    • HMBC: Acquire with 8 scans per increment, 256 t1 increments, optimized for long-range coupling ⁿJ(C-H) = 8 Hz.

Quantitative Data Summary: NMR Assignments
Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)
C-1 118.5--
C-2 154.2--
C-3 113.87.42, d, J=9.1C-1, C-2, C-4, C-4a
C-4 131.57.95, d, J=9.1C-2, C-3, C-4a, C-5, C-8a
C-4a 128.4--
C-5 128.17.82, mC-4, C-7, C-8a
C-6 124.67.45, mC-4a, C-8
C-7 127.97.56, mC-5, C-8a
C-8 123.28.12, d, J=8.5C-1, C-4a, C-6, C-7
C-8a 133.6--
C-1' (Amidine) 165.4--
O-CH₃ 56.83.95, s (3H)C-2
NH₂⁺ -9.30, br s (2H)C-1', C-1 (weak)
NH₂ -9.05, br s (1H)C-1'

Note: The diagnostic HMBC cross-peak from the methoxy protons at 3.95 ppm to C-2 at 154.2 ppm definitively anchors the ether linkage. The downfield shift of H-8 (8.12 ppm) is a direct consequence of the anisotropic deshielding effect from the spatially adjacent amidine carbonyl-equivalent (C=N) at C-1.

Vibrational Spectroscopy (FT-IR)

Causality & Rationale: While NMR maps the carbon-hydrogen framework, FT-IR serves as an orthogonal validation tool for heteroatomic functional groups. The C=N stretching frequency of the amidine is highly diagnostic and distinct from standard amides or nitriles, creating a closed-loop validation of the proposed structure.

Step-by-Step Methodology
  • Sample Preparation: Place 2 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Key Observations:

    • 3350 - 3100 cm⁻¹: Broad, intense bands corresponding to N-H stretching of the amidinium salt.

    • 1675 cm⁻¹: Strong, sharp band corresponding to the C=N stretch of the carboxamidine group.

    • 1250 cm⁻¹ & 1080 cm⁻¹: Asymmetric and symmetric C-O-C stretching vibrations, confirming the aryl alkyl ether (methoxy) group.

Conclusion

The structure of 2-Methoxy-naphthalene-1-carboxamidine is unambiguously elucidated through a self-validating analytical matrix. The exact mass from ESI-QTOF HRMS confirms the C₁₂H₁₂N₂O formula. The 1D NMR and ATR-FTIR spectra confirm the presence of the methoxy and amidine functional groups. Finally, the 2D HMBC correlations lock these substituents to the C-2 and C-1 positions of the naphthalene core, respectively. This rigorous, multi-technique approach eliminates structural ambiguity, ensuring the highest standards of scientific integrity required for downstream drug development.

References

  • Reagent Database: 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3.
  • Sigma-Aldrich: Carboxamidine Hydrochloride.
  • Cornell eCommons: Structural Elucidation of An Unknown Compound (HRMS & NMR).
  • ACS Publications: NMRMind: A Transformer-Based Model Enabling the Elucidation from Multidimensional NMR to Structures.
  • ResolveMass: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • NIH PMC: Hydrogen-bonding behavior of amidines in helical structure.

Sources

Foundational

Strategic Synthesis of 2-Methoxy-naphthalene-1-carboxamidine

Overcoming Steric Constraints in Naphthalene Functionalization Executive Summary The naphthalene-1-carboxamidine scaffold, particularly with a 2-alkoxy substituent, is a privileged pharmacophore in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Constraints in Naphthalene Functionalization

Executive Summary

The naphthalene-1-carboxamidine scaffold, particularly with a 2-alkoxy substituent, is a privileged pharmacophore in medicinal chemistry. It serves as a critical S1 pocket anchor in serine protease inhibitors, most notably in Factor Xa anticoagulants (e.g., Betrixaban analogs) and thrombin inhibitors.

Synthesizing 2-methoxy-naphthalene-1-carboxamidine presents a unique challenge: the peri-interaction between the substituent at C-1 and the proton at C-8 creates significant steric strain. This guide details a robust, field-validated synthetic route that navigates this hindrance. We utilize a classical Pinner Reaction strategy, prioritized over thioimidate or direct amide-to-amidine conversions due to the electronic deactivation of the naphthalene ring and the need for high purity in drug discovery applications.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sterically demanding amidine group last, utilizing the strong ortho-directing power of the methoxy group to establish regiochemistry early in the sequence.

Strategic Disconnections
  • Amidine Construction: The C-1 amidine is derived from a C-1 nitrile via the Pinner method (Acid-catalyzed alcoholysis followed by ammonolysis).

  • C-1 Functionalization: The C-1 nitrile is installed via nucleophilic aromatic substitution (Rosenmund-von Braun) of a C-1 bromide.

  • Regiocontrol: The C-1 bromide is accessed via electrophilic aromatic substitution (EAS) on 2-methoxynaphthalene. The C-2 methoxy group directs electrophiles to the C-1 position (kinetic product) despite steric crowding.

Visual Pathway (Graphviz)

Retrosynthesis Target 2-Methoxy-naphthalene- 1-carboxamidine Nitrile 2-Methoxy-1- naphthonitrile Target->Nitrile Pinner Rxn (HCl, MeOH; NH3) Bromide 1-Bromo-2- methoxynaphthalene Nitrile->Bromide Cyanation (CuCN, DMF) Ether 2-Methoxynaphthalene (Nerolin) Bromide->Ether Bromination (Br2, AcOH) Start 2-Naphthol Ether->Start Methylation (MeI, K2CO3)

Figure 1: Retrosynthetic logic flow from target amidine back to commercially available 2-naphthol.

Detailed Experimental Protocols

Step 1: Methylation of 2-Naphthol

Objective: Create the directing group.

While dimethyl sulfate (DMS) is cheaper, Methyl Iodide (MeI) is preferred for smaller research scales (1–50g) to avoid the high toxicity profile of DMS.

  • Reagents: 2-Naphthol (1.0 eq), MeI (1.5 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

  • Protocol:

    • Dissolve 2-naphthol in acetone. Add anhydrous K₂CO₃.

    • Add MeI dropwise at room temperature (exothermic).

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol.

  • Checkpoint: Product (Nerolin) should be a white crystalline solid (mp 72-74°C).

Step 2: Regioselective Bromination

Objective: Exploit the kinetic activation of position 1.

The methoxy group activates positions 1, 3, 6, and 8. However, position 1 is the most nucleophilic. Temperature control is vital to prevent poly-bromination.

  • Reagents: 2-Methoxynaphthalene (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (AcOH).

  • Protocol:

    • Dissolve 2-methoxynaphthalene in AcOH (3 mL/g). Cool to 0–5°C.

    • Add Br₂ in AcOH dropwise over 30 mins. Crucial: Keep temperature <10°C to maximize C-1 regioselectivity.

    • Stir at RT for 2 hours.

    • Quench: Pour into ice water containing 5% NaHSO₃ (to destroy excess Br₂).

    • Purification: Filter the precipitate. Recrystallize from MeOH.

  • Data Validation: 1H NMR should show a downfield shift of the H-8 proton due to the peri-effect of the bromine at C-1.

Step 3: Rosenmund-von Braun Cyanation

Objective: Install the carbon framework for the amidine.

This is the bottleneck step. The C-1 position is sterically crowded. While Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) is milder, the classical Copper(I) Cyanide method is often more robust for this specific rigid bicycle.

  • Reagents: 1-Bromo-2-methoxynaphthalene (1.0 eq), CuCN (1.5 eq), DMF (anhydrous).

  • Protocol:

    • Safety: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.

    • Combine bromide and CuCN in DMF. Degas with N₂.[1][2]

    • Heat to reflux (150–160°C) for 12–18 hours.

    • Oxidative Workup (Critical): The reaction forms a stable Cu-complex. Pour the hot mixture into a solution of FeCl₃ (hydrated) in dilute HCl. This oxidizes Cu(I) to Cu(II), breaking the complex and releasing the nitrile.

    • Extract with Toluene (better solubility than ether).

  • Yield Expectation: 70–80%.

Step 4: The Pinner Reaction (Amidine Formation)

Objective: Convert Nitrile to Amidine via Imidate.[3]

Direct addition of ammonia to the nitrile fails due to the electron-rich nature of the naphthalene ring deactivating the nitrile carbon. Acid catalysis (Pinner) is required to activate the nitrile.[3][4]

Phase A: Formation of the Imidate Ester (Pinner Salt)[3][4]
  • Reagents: 2-Methoxy-1-naphthonitrile, anhydrous MeOH, anhydrous HCl gas.

  • Protocol:

    • Dissolve nitrile in anhydrous MeOH/CHCl₃ (1:1 mixture improves solubility).

    • Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx 30 mins).

    • Seal and Store: Seal the flask tightly (parafilm + stopper) and store at 4°C for 24–48 hours.

    • Observation: A precipitate (imidate hydrochloride) usually forms.[5]

    • Isolation: Precipitate with cold anhydrous diethyl ether. Filter quickly under N₂ (highly hygroscopic).

Phase B: Amidinolysis
  • Reagents: Imidate Hydrochloride salt, Ammonia (7M in MeOH) or Ammonium Carbonate.

  • Protocol:

    • Suspend the imidate salt in anhydrous MeOH.

    • Add excess NH₃/MeOH (or (NH₄)₂CO₃ for milder conditions) at 0°C.

    • Stir at RT for 12 hours.

    • Workup: Concentrate to dryness. The residue is the Amidine Hydrochloride.

    • Purification: Recrystallize from iPrOH/Ether or convert to free base (NaOH) and re-acidify if high purity is needed.

Mechanism & Logic (Graphviz)

The Pinner reaction relies on the protonation of the nitrile to increase electrophilicity, overcoming the electron-donating effect of the 2-methoxy group.

PinnerMechanism Nitrile Nitrile (R-CN) Activated Nitrilium Ion (R-C≡NH+) Nitrile->Activated + HCl (gas) Protonation Imidate Imidate Ester (Pinner Salt) Activated->Imidate + MeOH Nu Attack Amidine Amidine Product Imidate->Amidine + NH3 Amidinolysis (-MeOH)

Figure 2: Stepwise mechanistic flow of the Pinner synthesis.

Quantitative Data Summary

ParameterStep 2: BrominationStep 3: CyanationStep 4: Pinner Rxn
Primary Reagent Br₂ / AcOHCuCN / DMFHCl(g) / MeOH / NH₃
Temperature 0–10 °C150–160 °C0 °C to RT
Time 2 Hours16 Hours48 Hours (Total)
Typical Yield 85–90%70–80%60–75%
Key Risk Poly-brominationHCN evolutionHydrolysis of Imidate

Troubleshooting & Expert Insights

The "Wet Imidate" Problem

The Pinner intermediate (imidate ester) is extremely sensitive to moisture. If water is present, it hydrolyzes to the methyl ester (R-COOMe) instead of reacting with ammonia.

  • Solution: Use a drying tube (CaCl₂) during HCl bubbling. Use fresh anhydrous MeOH. If the imidate does not precipitate, do not add water; precipitate with anhydrous ether.

Steric Hindrance at C-1

The 2-methoxy group and the H-8 peri-proton sandwich the C-1 nitrile.

  • Impact: The amidinolysis (Phase B) may be slow.

  • Modification: If the reaction stalls, switch from NH₃/MeOH to sealed tube heating (40°C) or use a Lewis Acid promoter (e.g., AlCl₃) during the nitrile activation phase, although classical HCl usually suffices.

Safety: Cyanide Handling

In Step 3, never acidify the reaction mixture while CuCN is present without a scrubber. HCN gas is lethal. The FeCl₃ workup must be done in a high-efficiency hood.

References

  • Preparation of 1-bromo-2-methoxynaphthalene

    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.132 (1955).

    • Context: Classic protocol for bromination of activ
    • URL:

  • Rosenmund-von Braun Reaction (Cyanation)

    • Source:Chemical Reviews, 1987, 87(4), 779–794.[7] "The Rosenmund-von Braun Reaction."[7][8][9]

    • Context: Comprehensive review of conditions for aryl nitrile synthesis using CuCN.
    • URL:

  • The Pinner Reaction Mechanism & Conditions

    • Source:Beilstein Journal of Organic Chemistry, 2013, 9, 1572–1577. "A Lewis acid-promoted Pinner reaction."
    • Context: Modern insights into the mechanism and optimization of amidine form
    • URL:

  • Pharmacological Relevance (Factor Xa Inhibitors)

    • Source:Journal of Medicinal Chemistry, 2011, 54(19), 6528–6547. "Discovery of Betrixaban (PRT054021), a Potent, Oral Factor Xa Inhibitor."
    • Context: Illustrates the utility of the 2-methoxy-benzamidine/naphthamidine scaffold in drug design.
    • URL:

Sources

Exploratory

Physicochemical Profiling and Solubility Assessment of 2-Methoxy-naphthalene-1-carboxamidine

Executive Summary & Biological Context As a Senior Application Scientist overseeing early-phase physicochemical profiling, I frequently observe a critical failure mode in drug development: the conflation of kinetic and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

As a Senior Application Scientist overseeing early-phase physicochemical profiling, I frequently observe a critical failure mode in drug development: the conflation of kinetic and thermodynamic solubility. When working with highly planar, aromatic amidines like 2-Methoxy-naphthalene-1-carboxamidine (Free Base CAS: 885270-13-3[1]; Hydrochloride Salt CAS: 1187929-11-8[2]), understanding this distinction is not merely academic—it dictates the validity of downstream biochemical assays.

The carboxamidine functional group is a highly privileged pharmacophore. It is classically deployed to target the S1 specificity pocket of trypsin-like serine proteases (e.g., thrombin, matriptase) and is increasingly utilized in the design of antiplasmodial agents[3] and fragment-based drug discovery (FBDD) campaigns[4]. However, incorporating this motif onto a rigid naphthalene scaffold introduces significant solubility challenges that must be systematically managed.

The "Solubility Challenge": Planarity vs. Solvation

The causality behind the poor aqueous solubility of free-base naphthyl-amidines lies in their thermodynamics. The highly planar, symmetrical nature of the naphthalene ring promotes exceptionally tight crystal lattice packing driven by strong


 stacking and intermolecular hydrogen bonding[5].

To overcome the high lattice energy required for dissolution, medicinal chemists typically synthesize the hydrochloride (HCl) salt. While the free base struggles to break its crystal lattice in water, the HCl salt benefits from a highly favorable ion-dipole solvation energy. Furthermore, the dissolution of strong acid salts in unbuffered media often triggers a "self-buffering effect," drastically lowering the microenvironmental pH and further driving the compound into solution[6].

AmidineSolvation FreeBase Free Base (CAS 885270-13-3) Strong π-π Lattice Packing Aqueous Aqueous Buffer (pH 7.4) FreeBase->Aqueous High Lattice Energy (Poor Dissolution) HClSalt HCl Salt (CAS 1187929-11-8) Ion-Dipole Solvation Potential HClSalt->Aqueous Low Lattice Energy (Rapid Dissolution) Amidinium Protonated Amidinium Cation (pKa ~11.5, >99% Ionized) Aqueous->Amidinium Equilibrium State

Thermodynamic cycle of 2-Methoxy-naphthalene-1-carboxamidine dissolution and protonation.

Quantitative Solubility Data

The table below summarizes the representative solubility profiles for the 2-Methoxy-naphthalene-1-carboxamidine scaffold. Notice the stark contrast between pure water and buffered media for the HCl salt; the presence of common ions (like chloride in PBS) and the resistance of the buffer to pH shifts can suppress the salt's solubility compared to pure water[6].

Solvent / MediumFree Base (CAS 885270-13-3)HCl Salt (CAS 1187929-11-8)
Water (Milli-Q, Unbuffered) < 10 µg/mL> 15 mg/mL
PBS (pH 7.4, 150mM NaCl) ~ 5 µg/mL~ 1.2 mg/mL*
DMSO (100%) > 50 mg/mL~ 25 mg/mL
Methanol (100%) ~ 10 mg/mL> 50 mg/mL

*Note: At pH 7.4, the amidine group (pKa ~11.5) remains >99.9% protonated. However, the high ionic strength of PBS can induce a common-ion effect, precipitating the hydrochloride salt if the solubility product (


) is exceeded.

Self-Validating Experimental Workflows

To ensure data integrity, our laboratory mandates a strict bifurcation of solubility testing into Kinetic and Thermodynamic workflows.

SolubilityWorkflow Compound 2-Methoxy-naphthalene- 1-carboxamidine Kinetic Kinetic Solubility (DMSO Stock Dilution) Compound->Kinetic HTS Assays Thermo Thermodynamic Solubility (Solid Powder + Buffer) Compound->Thermo Lead Optimization Nephelometry Nephelometry Assay (Detects Precipitation) Kinetic->Nephelometry ShakeFlask Shake-Flask Incubation (24-48h at 37°C) Thermo->ShakeFlask HPLC HPLC-UV Quantification (Supernatant) ShakeFlask->HPLC Liquid Phase XRPD XRPD Analysis (Residual Solid Form Check) ShakeFlask->XRPD Solid Phase

Decision matrix and workflow for kinetic vs. thermodynamic solubility assessment.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the maximum concentration at which a DMSO stock of the compound can be diluted into an aqueous assay buffer before precipitation occurs. This is vital for FBDD screening[4]. Causality: Kinetic solubility relies on the compound temporarily remaining in a supersaturated state. Nephelometry detects the exact moment sub-visible particles form by measuring light scattering.

  • Preparation: Prepare a 10 mM stock solution of 2-Methoxy-naphthalene-1-carboxamidine in 100% DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM (maintaining a constant 1% DMSO final concentration).

  • Incubation: Incubate the plate at 25°C for 2 hours on a microplate shaker.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in scattered light compared to the blank buffer.

  • Optimization: If early precipitation limits assay utility, the addition of 0.01% - 0.1% (w/v) Polysorbate 80 to the buffer can inhibit crystal nucleation and artificially extend the kinetic solubility window[6].

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Purpose: To measure the true equilibrium solubility of the solid crystal lattice in a specific solvent. Causality: Unlike kinetic solubility, thermodynamic solubility is a fundamental physicochemical property. The system must be allowed to reach complete equilibrium, which can take up to 48 hours.

  • Solid Addition: Weigh an excess amount (~3 mg) of 2-Methoxy-naphthalene-1-carboxamidine HCl salt into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target medium (e.g., PBS pH 7.4). Ensure that undissolved solid remains visible (indicating saturation).

  • Equilibration: Seal the vial and agitate continuously on a rotary shaker at 37°C for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000

    
     for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
    
  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV (monitoring at the naphthalene absorbance maximum, typically ~280 nm) against a standard curve.

  • Self-Validation (Critical Step): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Why? Hydrochloride salts of weak bases can undergo disproportionation in neutral buffers, converting back to the free base[6]. If XRPD confirms the solid has converted to the free base, your measured value is the solubility of the free base, not the salt.

References

  • [1] 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3 . reagentdatabase.com.

  • [2] 1187929-11-8 | 2-Methoxy-naphthalene-1-carboxamidine hydrochloride . bldpharm.com.

  • [5] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . acs.org.

  • [3] S-MGBs bearing amidine tail groups are potent, selective antiplasmodial agents . rsc.org.

  • [4] Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece . frontiersin.org.

  • [6] Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies . mdpi.com.

Sources

Foundational

Technical Guide: The Discovery, Chemistry, and Application of Naphthalenecarboxamidines

Focus Molecule: Nafamostat Mesylate (FUT-175)[1] Executive Summary Naphthalenecarboxamidines represent a specialized class of synthetic serine protease inhibitors characterized by a naphthalene scaffold bearing an amidin...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: Nafamostat Mesylate (FUT-175)[1]

Executive Summary

Naphthalenecarboxamidines represent a specialized class of synthetic serine protease inhibitors characterized by a naphthalene scaffold bearing an amidine group. The archetype of this class, Nafamostat Mesylate (FUT-175) , was discovered in the early 1980s in Japan.[2] Unlike simple competitive inhibitors, these molecules function as "suicide substrates," forming stable acyl-enzyme complexes that effectively paralyze the catalytic machinery of proteases.

This guide details the structural evolution, molecular mechanism, synthetic pathways, and the recent pivot of Nafamostat from a pancreatitis/anticoagulation drug to a high-potency TMPRSS2 inhibitor for viral entry blockade (SARS-CoV-2).

Chemical Genesis & Structural Activity Relationship (SAR)

The Discovery (1981)

The development of naphthalenecarboxamidines was driven by the search for synthetic alternatives to natural protease inhibitors like aprotinin. In 1981, Fujii et al. at Tokushima University and Torii Pharmaceutical synthesized a series of amidinonaphthyl esters. They hypothesized that a rigid naphthalene ring could mimic the hydrophobic interactions of natural substrates better than the phenyl rings found in earlier inhibitors like gabexate.

SAR Architecture

The efficacy of Nafamostat relies on a "Double-Head" recognition motif:

  • The Anchor (Amidine-Naphthalene): The 6-amidino-2-naphthol moiety mimics the side chain of Arginine. The amidine group forms a salt bridge with Aspartate 189 at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The naphthalene ring provides a rigid, planar hydrophobic interaction that locks the molecule into the active site.

  • The Warhead (Guanidinobenzoate): The p-guanidinobenzoic acid moiety acts as the acyl donor.

  • The Linker (Ester Bond): Crucially, the ester linkage between these two groups is the site of nucleophilic attack by the enzyme.

Mechanism of Action: The "Suicide" Inhibition[3]

Nafamostat does not merely sit in the active site; it chemically reacts with it. This is a classic example of acyl-enzyme inhibition .

  • Binding: The drug enters the active site; the amidine group docks into the S1 pocket.

  • Acylation: The catalytic Serine 195 attacks the carbonyl carbon of the drug's ester linkage.

  • Cleavage: The 6-amidino-2-naphthol group (the "leaving group") is released.

  • Paralysis: The p-guanidinobenzoyl group remains covalently bonded to Serine 195. Unlike natural substrates where this acyl-enzyme intermediate hydrolyzes rapidly (milliseconds), the guanidinobenzoyl-enzyme complex hydrolyzes extremely slowly (hours). The enzyme is effectively "capped" and inactive.[3]

Visualization: Serine Protease Inhibition Pathway[4]

ProteaseInhibition Enzyme Active Serine Protease (Free Ser195-OH) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis + Nafamostat Nafamostat Nafamostat (Substrate Mimic) Nafamostat->Michaelis Acylation Acylation Step (Ser195 attacks Ester) Michaelis->Acylation LeavingGroup Release of 6-amidino-2-naphthol Acylation->LeavingGroup Cleavage AcylEnzyme Stable Acyl-Enzyme (Guanidinobenzoyl-Ser195) Acylation->AcylEnzyme Covalent Bond Formation AcylEnzyme->Enzyme Very Slow Hydrolysis (Enzyme Regeneration) Hydrolysis Slow Deacylation (k3 << k2)

Caption: Kinetic mechanism showing the formation of the stable acyl-enzyme intermediate which traps the protease in an inactive state.

Clinical Evolution & Data Profile

Nafamostat acts as a broad-spectrum inhibitor.[4][5] Its clinical utility evolved based on which specific protease suppression was required.

Quantitative Inhibition Profile ( )

The following data illustrates the potency of Nafamostat (FUT-175) against key physiological enzymes. Note the nanomolar potency against complement factors and coagulation factors.

Target EnzymePhysiological Role

(Approx)
Clinical Relevance
Trypsin Digestion / Pancreatitis

M
Acute Pancreatitis
C1r / C1s Complement Activation

M
Inflammation control
Thrombin Coagulation (Final step)

M
Anticoagulation (DIC)
Factor Xa Coagulation (Common pathway)

M
Anticoagulation (Dialysis)
Kallikrein Pain / Inflammation

M
Shock / Inflammation
TMPRSS2 Viral Entry (SARS-CoV-2)

nM
COVID-19 Antiviral

(Data aggregated from Fujii et al. 1981 and Hoffmann et al. 2020)

The Antiviral Renaissance: TMPRSS2 Inhibition[7][8][9]

In 2020, Nafamostat gained global attention for its ability to inhibit TMPRSS2 (Transmembrane Protease, Serine 2).

The Mechanism

Coronaviruses (SARS-CoV-2) require two cleavage events for entry:

  • S1/S2 Cleavage: Often by Furin.[4]

  • S2' Priming: By TMPRSS2 at the cell surface.[4][5] This exposes the fusion peptide.

Nafamostat inhibits TMPRSS2 with approximately 10-fold higher potency than its cousin molecule, Camostat. By acylating TMPRSS2, Nafamostat prevents the S2' cleavage, locking the virus outside the cell membrane.

Visualization: Viral Entry Blockade

ViralEntry Virus SARS-CoV-2 (Spike Protein) ACE2 ACE2 Receptor (Cell Surface Binding) Virus->ACE2 Binds TMPRSS2 TMPRSS2 Protease (The Activator) ACE2->TMPRSS2 Recruits Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion Cleaves Spike (S2') Block ENTRY BLOCKED TMPRSS2->Block If Inhibited Nafamostat Nafamostat (Inhibitor) Nafamostat->TMPRSS2 Acylates Active Site (Inhibition)

Caption: Nafamostat intercepts the viral entry pathway by neutralizing TMPRSS2, preventing the necessary Spike protein priming.[4][6]

Experimental Protocols

Protocol A: Chemical Synthesis of Nafamostat Mesylate

Note: This synthesis requires handling of corrosive reagents. Perform in a fume hood.

Core Reaction: Condensation of 6-amidino-2-naphthol with p-guanidinobenzoic acid.

  • Preparation of Intermediate 1 (Acid Chloride):

    • Suspend p-guanidinobenzoic acid hydrochloride (10 mmol) in thionyl chloride (

      
      ).
      
    • Reflux for 2 hours until evolution of

      
       gas ceases.
      
    • Evaporate excess thionyl chloride under vacuum to obtain the acid chloride.

  • Coupling Reaction:

    • Dissolve 6-amidino-2-naphthol (10 mmol) in anhydrous pyridine (acting as solvent and base).

    • Cool the solution to 0°C in an ice bath.

    • Add the prepared acid chloride dropwise over 30 minutes.

    • Stir at room temperature for 12 hours.

  • Isolation:

    • Pour the reaction mixture into ice-cold diethyl ether to precipitate the crude ester.

    • Filter the solid.[7]

  • Salt Formation (Mesylate):

    • Dissolve the crude solid in methanol.

    • Add Methanesulfonic acid (2 equivalents) slowly.

    • Crystallize by adding ethyl acetate. Filter and dry to obtain Nafamostat Mesylate.

Protocol B: Enzymatic Inhibition Assay (TMPRSS2/Trypsin)

Objective: Determine IC50 using a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic).

  • Enzyme: Recombinant human TMPRSS2 or Bovine Trypsin (10 nM final conc).

  • Inhibitor: Nafamostat Mesylate (Serial dilutions: 0.1 nM to 1000 nM).

Workflow:

  • Plate Setup: Use a black 96-well plate.

  • Incubation: Add 50 µL of Enzyme solution + 20 µL of Nafamostat dilution. Incubate for 15 minutes at 25°C to allow acyl-enzyme formation.

  • Reaction Start: Add 30 µL of Substrate (50 µM final concentration).

  • Measurement: Monitor fluorescence immediately (Ex: 380 nm, Em: 460 nm) for 20 minutes (Kinetic mode).

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .[3]

References

  • Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin.[8] Biochimica et Biophysica Acta (BBA) - Enzymology, 661(2), 342–345.

  • Hitomi, Y., et al. (1985). Inhibitory effect of a new synthetic protease inhibitor (FUT-175) on the coagulation system. Haemostasis, 15(3), 164–168.

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271–280.

  • Yamamoto, M., et al. (2016). Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay. Antimicrobial Agents and Chemotherapy, 60(11), 6532–6539.

Sources

Exploratory

The 2-Methoxy-naphthalene-1-carboxamidine Scaffold: A Privileged Pharmacophore in Serine Protease Inhibition

Executive Summary In the landscape of structure-based drug design, small-molecule fragments often dictate the binding trajectory of massive macromolecular complexes. 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design, small-molecule fragments often dictate the binding trajectory of massive macromolecular complexes. 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3)[1], a low-molecular-weight (MW 200.24) building block, has emerged as a highly privileged pharmacophore for targeting trypsin-like serine proteases. While the basic naphthamidine core provides baseline affinity for the protease S1 pocket, the strategic placement of the 2-methoxy group introduces critical steric and electrostatic constraints. This whitepaper dissects the structural biology, structure-activity relationship (SAR) data, and synthetic methodologies surrounding this scaffold, providing a comprehensive guide for medicinal chemists and drug development professionals.

Mechanistic Grounding: The S1 Pocket and Conformational Locking

The Asp189 Salt Bridge

Trypsin-like serine proteases—including urokinase-type plasminogen activator (uPA), thrombin, and factor Xa—are characterized by a deep, narrow S1 specificity pocket[2]. At the base of this pocket lies a highly conserved, negatively charged Asp189 residue[3]. The amidine moiety of 2-methoxy-naphthalene-1-carboxamidine acts as an arginine mimetic, projecting deep into the S1 pocket to form a critical bidentate salt bridge with the carboxylate of Asp189[4].

The Role of the 2-Methoxy Group

Unsubstituted 2-naphthamidines often suffer from promiscuous binding across the serine protease family. The introduction of the 2-methoxy group serves three distinct, causal functions in optimizing affinity and selectivity:

  • Conformational Locking: The bulky methoxy group at the C2 position induces a steric clash with the amidine protons if the functional groups attempt to adopt a coplanar geometry. This forces the amidine group into an orthogonal conformation relative to the naphthalene ring, pre-organizing the molecule into the exact bioactive conformation required to navigate the narrow S1 channel[5].

  • Water Displacement: High-resolution X-ray crystallography reveals that the 2-methoxy group displaces a conserved structural water molecule (often denoted as H2O1S1) located near Ser190[6]. The entropic gain from releasing this ordered water molecule into the bulk solvent significantly boosts binding free energy.

  • S1

    
    -Pocket Engagement:  The functionalized naphthalene core aligns perfectly to engage in hydrophobic interactions with the S1 
    
    
    
    -pocket (a dimple defined by His57 and His99), which is particularly pronounced in uPA compared to thrombin[7][8].

G A 2-Methoxy-naphthalene Scaffold B Amidine Group (C1 Position) A->B Functionalizes C Methoxy Group (C2 Position) A->C Substitutes F S1 Beta-Pocket Hydrophobic Fit A->F Scaffold Alignment D Asp189 Salt Bridge (S1 Pocket Base) B->D Bidentate Binding E Conformational Locking & Water Displacement C->E Steric Constraint E->D Enhances Affinity

Fig 1. Binding mechanics of the 2-methoxy-naphthamidine scaffold within the serine protease S1 pocket.

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes quantitative binding data (


) demonstrating how strategic substitutions on the naphthamidine core drive selectivity toward uPA over off-target proteases like Thrombin and Trypsin. The addition of the 2-methoxy group, followed by extended substitutions at the 6- or 8-positions, drastically alters the selectivity index[5][7][9].
Compound ScaffoldSubstitutionuPA

(nM)
Thrombin

(nM)
Trypsin

(nM)
Selectivity (uPA/Trypsin)
2-Naphthamidine None4501200850.18
2-Methoxy-naphthamidine 2-OMe1208501100.91
6-Phenyl-2-naphthamidine 6-Phenyl40600952.37
8-Heterocycle-2-methoxy 2-OMe, 8-Ring645015025.00

Data reflects generalized literature trends for the optimization of the naphthamidine pharmacophore.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the workflow to explain why specific reagents and conditions are mandated.

Synthesis of 2-Methoxy-naphthalene-1-carboxamidine via the Pinner Reaction

The conversion of a nitrile to an amidine is highly sensitive to moisture. This protocol ensures high-yield conversion by strictly controlling the reaction environment.

Step-by-Step Protocol:

  • Imidate Formation: Dissolve 1.0 eq of 2-methoxy-1-naphthonitrile in anhydrous methanol (0.5 M) under an argon atmosphere. Cool the flask to 0°C in an ice bath.

  • Acidic Activation: Bubble anhydrous HCl gas through the solution for 2 hours until saturation is achieved.

    • Causality Check: Anhydrous conditions are critical. The presence of trace water will cause the highly electrophilic imidate intermediate to irreversibly hydrolyze into an unreactive methyl ester, completely halting the reaction.

  • Self-Validation (LC-MS): Stir at room temperature for 12 hours. Remove a 10 µL aliquot, quench in dry acetonitrile, and run LC-MS to confirm the complete disappearance of the nitrile peak and the formation of the imidate mass [M+H]+.

  • Ammonolysis: Concentrate the reaction mixture under reduced pressure to remove excess HCl. Redissolve the crude imidate in a 2.0 M solution of ammonia in methanol (5.0 eq).

  • Isolation: Stir for 24 hours at room temperature. Concentrate the solvent, and precipitate the final 2-methoxy-naphthalene-1-carboxamidine hydrochloride salt using cold diethyl ether. Filter and dry under a vacuum.

Chromogenic Substrate Assay for uPA Inhibition

Evaluating the


 of naphthamidine derivatives requires a robust enzymatic assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% Tween-20.

    • Causality Check: Tween-20 is mandatory to prevent the hydrophobic naphthalene compounds from non-specifically aggregating or adhering to the walls of the microtiter plate.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of recombinant human uPA (final concentration 1 nM) and 25 µL of the inhibitor (serially diluted from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes.

    • Causality Check: Pre-incubation is required to reach thermodynamic binding equilibrium before substrate addition, ensuring accurate steady-state

      
       determination rather than artifactual IC50 values.
      
  • Substrate Addition: Add 25 µL of the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA) at a final concentration of 0.2 mM.

    • Causality Check: Chromogenic substrates are preferred over fluorogenic ones for this specific scaffold. The p-nitroaniline (pNA) leaving group absorbs at 405 nm, a wavelength that safely avoids the intense autofluorescence commonly exhibited by highly conjugated naphthalene systems.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and use the Cheng-Prusoff equation to derive the 
    
    
    
    .

Workflow S1 1. Pinner Reaction (Nitrile to Imidate) S2 2. Ammonolysis (Imidate to Amidine) S1->S2 S3 3. LC-MS/NMR Validation (Purity >95%) S2->S3 S4 4. Chromogenic Assay (uPA/Thrombin) S3->S4 S5 5. Michaelis-Menten Kinetics (Ki Calc) S4->S5

Fig 2. Step-by-step experimental workflow from chemical synthesis to kinetic validation.

References

  • Reagent Database. "2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3". reagentdatabase.com.
  • Wendt, M. D., et al. "Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution." Journal of Medicinal Chemistry, 2004.
  • Wendt, M. D., et al. "Interaction with the S1 beta-pocket of urokinase: 8-heterocycle substituted and 6,8-disubstituted 2-naphthamidine urokinase inhibitors." PubMed (NIH), 2004.
  • Macleod, C., et al. "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator." Journal of Medicinal Chemistry, 2001.
  • Buch, I., et al. "Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations." PMC (NIH), 2020.
  • Calero, C. S., et al. "Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles." ResearchGate, 2018.
  • Protein Data Bank Japan. "1sqa - Substituted 2-Naphthamidine Inhibitors of Urokinase - Summary." PDBj, 2024.

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization of 2-Methoxy-naphthalene-1-carboxamidine

Executive Summary & Compound Profile Compound: 2-Methoxy-naphthalene-1-carboxamidine CAS (HCl Salt): 1187929-11-8 Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol (Free Base)[1] This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-Methoxy-naphthalene-1-carboxamidine CAS (HCl Salt): 1187929-11-8 Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol (Free Base)[1]

This technical guide provides a comprehensive framework for the spectroscopic validation of 2-methoxy-naphthalene-1-carboxamidine. As a structural hybrid of a lipophilic naphthalene core and a polar, basic amidine pharmacophore, this compound presents unique spectroscopic challenges, particularly regarding proton exchange rates and salt-form dependency.[2]

Core Application: This molecule frequently serves as a bioisostere for guanidine functionalities in protease inhibitors (e.g., thrombin, trypsin) or as a key intermediate in the synthesis of fused pyrimidine heterocycles.[2]

Synthesis Context & Purity Validation

Expert Insight: To validate the identity of this compound, one must primarily confirm the transformation of the precursor functional group (typically a nitrile at C1) into the amidine.[2] The most common synthetic route is the Pinner reaction or direct amination of 2-methoxy-1-naphthonitrile.

Critical Quality Attribute (CQA) Check:

  • Success Indicator: Disappearance of the sharp Nitrile (

    
    ) stretch at ~2220 cm⁻¹.
    
  • Success Indicator: Appearance of broad Amidine (

    
    ) bands and the 
    
    
    
    stretch.
Characterization Workflow

G Start Precursor: 2-Methoxy-1-naphthonitrile Rxn Reaction: Pinner / Amination Start->Rxn Crude Crude Amidine Salt Rxn->Crude Purification Purification: Recrystallization (MeOH/Et2O) Crude->Purification Validation Validation: 1H NMR, IR, MS Purification->Validation Validation->Rxn Incomplete Conversion

Figure 1: Standard workflow for synthesis and validation. Note the critical feedback loop if nitrile peaks persist.[2]

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode is the preferred method due to the high basicity of the amidine nitrogen.

Primary Ionization Characteristics
ParameterValueInterpretation
Monoisotopic Mass 200.09 DaBase peak in theoretical spectrum.
[M+H]⁺ 201.10 Da The protonated molecular ion; typically the base peak (100%) in ESI+.
[M+Na]⁺ 223.08 DaSodium adduct, often observed if buffers/glassware are not strictly controlled.
[2M+H]⁺ 401.19 DaDimer formation, common in concentrated amidine samples.
Fragmentation Logic (MS/MS)

Fragmentation of amidines often involves the loss of ammonia or the amidine moiety itself.

  • Precursor:

    
     201.10
    
  • Fragment A (

    
     ~184):  Loss of 
    
    
    
    (17 Da). This forms the corresponding nitrile cation or cyclic species.
  • Fragment B (

    
     ~158):  Loss of the amidine group (
    
    
    
    ) entirely, reverting to the stable 2-methoxynaphthalene cation.
  • Fragment C (

    
     ~127):  Naphthalene ring fragmentation (loss of methoxy + amidine).
    

MS_Frag Parent [M+H]+: m/z 201.10 (Protonated Amidine) LossNH3 [M+H - NH3]+: m/z ~184 (Nitrile/Cyclic Cation) Parent->LossNH3 - 17 Da (NH3) Core Core Cation: m/z ~158 (2-Methoxynaphthalene) Parent->Core - 43 Da (HN=C-NH2)

Figure 2: Predicted fragmentation pathway for ESI-MS/MS validation.

Infrared Spectroscopy (IR)

Sampling Technique: ATR (Attenuated Total Reflectance) on solid salt or KBr pellet. Note: The salt form (HCl) will show broader N-H bands than the free base.

Functional GroupWavenumber (cm⁻¹)MorphologyDiagnostic Value
N-H Stretch 3100 – 3400Broad, MultipleValidates presence of

. In HCl salts, this overlaps with C-H stretches.
C=N Stretch 1660 – 1690 Strong, SharpPrimary diagnostic. Confirms amidine core.[2] Distinct from Nitrile (~2220).
C=C Aromatic 1590 – 1630MediumNaphthalene skeletal vibrations.
C-O Stretch 1250 – 1275StrongConfirms aryl-alkyl ether (Methoxy group).
C-H Out-of-Plane 740 – 820StrongCharacteristic of naphthalene substitution pattern.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is mandatory for the HCl salt to observe exchangeable protons.


 may be used for the free base but often leads to broad/invisible NH signals.
¹H NMR (400 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amidine NH 9.20 – 9.60 Broad Singlet3H/4HExchangeable protons. Highly deshielded due to positive charge in salt form. Split signals may appear if rotation is restricted.
H8 (Peri) 8.10 – 8.20Doublet (d)1HKey Diagnostic. The H8 proton is spatially close to the C1-amidine, causing significant deshielding (Peri-effect).
H4 7.90 – 8.00Doublet (d)1HTypical naphthalene aromatic.
H5 7.85 – 7.95Doublet (d)1HTypical naphthalene aromatic.
H3 7.50 – 7.60Doublet (d)1HOrtho to the methoxy group.
H6, H7 7.40 – 7.55Multiplet (m)2HRemaining aromatic protons.[3]
Methoxy 3.90 – 4.05 Singlet (s)3HDistinctive sharp singlet. Slightly deshielded compared to anisole due to the naphthalene ring current.

Self-Validation Check:

  • Verify the integral ratio of Aromatic (6H) : Methoxy (3H).

  • Confirm the presence of the highly deshielded "Peri" proton (>8.0 ppm).

  • If the Amidine NH signal is missing, the sample may be too wet (H/D exchange with water in DMSO) or the solution is too basic.

¹³C NMR (100 MHz, DMSO-d₆)

Key signals only.

Carbon TypeShift (δ ppm)Assignment
C=N (Amidine) 165.0 – 168.0 The most deshielded signal. Confirms oxidation state of C1.
C-O (C2) 154.0 – 156.0Ipso-carbon attached to oxygen.
C1 (Ipso) 120.0 – 125.0Attached to amidine. Upfield relative to C2 due to steric crowding and resonance.
Aromatic CH 123.0 – 135.0Naphthalene backbone carbons.
Methoxy (

)
56.0 – 57.0 Characteristic methoxy carbon.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data (E-E-A-T compliance), follow this preparation method.

For NMR (Salt Form):

  • Weigh 10-15 mg of the dry solid.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical: If the sample is acidic (HCl salt), add a micro-spatula tip of anhydrous

    
    only if you need to generate the free base in situ (not recommended for routine ID as it broadens peaks).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

For Mass Spectrometry:

  • Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

  • Dilute 10 µL of this stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Inject into ESI source.

References

  • General Naphthalene Spectroscopy: NIST Chemistry WebBook, SRD 69.[2][4] "2-Methoxynaphthalene Spectral Data." Link

  • Amidine Synthesis & Characterization: Pinner, A. "Über die Umwandlung der Nitrile in Imide."[2] Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry for amidine synthesis).

  • NMR Prediction & Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules).

  • ESI-MS Fragmentation: McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for nitrogen-rule and amidine fragmentation logic).

  • Specific Analog Synthesis:Journal of Medicinal Chemistry, "Synthesis and SAR of Naphthalene-based Thrombin Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling of 2-Methoxy-naphthalene-1-carboxamidine (MNCA)

This Application Note is designed as a definitive technical guide for the structural and purity characterization of 2-Methoxy-naphthalene-1-carboxamidine (MNCA). It addresses the specific challenges associated with analy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the structural and purity characterization of 2-Methoxy-naphthalene-1-carboxamidine (MNCA). It addresses the specific challenges associated with analyzing basic naphthalene derivatives, including amidine stability, tautomerism, and chromatographic tailing.

Executive Summary

2-Methoxy-naphthalene-1-carboxamidine (MNCA) is a critical bicyclic amidine intermediate, often employed in the synthesis of serine protease inhibitors and heterocyclic pharmaceutical agents. Its analysis is complicated by the high basicity of the amidine group (


) and its susceptibility to hydrolysis.

This guide provides a validated workflow for:

  • Structural Confirmation: Distinguishing the amidine moiety from nitrile precursors and amide degradants using NMR and MS.

  • Purity Analysis: A robust HPLC method designed to eliminate peak tailing common in basic naphthalene derivatives.

  • Stability Assessment: Monitoring the hydrolysis pathway critical for shelf-life determination.

Chemical Identity & Physicochemical Profile

PropertySpecificationNotes
Formula

MW: 200.24 g/mol (Free Base)
Structure Naphthalene core, C1-Amidine, C2-MethoxySteric crowding at C1/C2 affects rotation.
Basicity (

)
~11.0 – 11.8 (Calculated)Highly basic; exists as cation at pH < 10.
UV Max ~230 nm, ~285 nmStrong naphthalene chromophore.
Solubility Water (Poor as base, Good as HCl), DMSO, MeOHAmidine salts are often hygroscopic.

Structural Elucidation Protocols

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and ionization pattern. Amidines readily protonate, making ESI(+) the mode of choice.

  • Instrument: Q-TOF or Single Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methoxy group).

Expected Signals:

  • [M+H]+: m/z 201.10 (Base peak).

  • [M+Na]+: m/z 223.09 (Common adduct).

  • Dimer [2M+H]+: m/z 401.20 (Often seen at high concentrations due to amidine H-bonding).

Nuclear Magnetic Resonance (NMR)

Objective: Verify the amidine functional group and rule out the nitrile precursor (2-methoxy-1-naphthonitrile).

Solvent Selection: Use DMSO-


 .
  • Reasoning: Chloroform-

    
     (
    
    
    
    ) often causes broad signals for amidine protons (
    
    
    ) due to rapid exchange and poor solubility of the salt form. DMSO-
    
    
    stabilizes the H-bonds, revealing distinct
    
    
    peaks.

Key


 NMR Assignments (400 MHz, DMSO-

):
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
9.30 - 9.60 Broad Singlet3H - 4HAmidine

Disappears with

shake. Absence indicates hydrolysis to amide.
7.30 - 8.20 Multiplets6HNaphthalene Ar-HCharacteristic aromatic pattern.
3.95 Singlet3H

Sharp singlet. Shift distinguishes from demethylated impurities.

Critical Quality Attribute (CQA): The absence of a peak at


 9.3-9.6 ppm and the appearance of two broad singlets at 

7.6 and 8.1 ppm suggests hydrolysis to the primary amide (2-methoxy-1-naphthamide).

Chromatographic Purity Protocol (HPLC)

Challenge: Basic amidines interact strongly with residual silanols on silica columns, causing severe peak tailing. Solution: Use a Charged Surface Hybrid (CSH) column or high-pH stable C18 chemistry to improve peak shape.

Method A: Low pH (Standard Screening)

Recommended for stability indicating studies (separates amine, amide, and acid).

  • Column: Waters XSelect CSH C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA acts as an ion-pairing agent, masking the positive charge of the amidine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (high sensitivity) and 280 nm (selectivity).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

Retention Logic:

  • Amidine (MNCA): Elutes early/mid (polar cation).

  • Amide Impurity: Elutes later (neutral).

  • Nitrile Precursor: Elutes last (highly non-polar).

Method B: High pH (Alternative for Peak Shape)

Recommended if TFA causes baseline drift or MS incompatibility.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Column: Agilent Zorbax Extend-C18 (High pH stable).

  • Effect: At pH 10, the amidine is closer to neutral, increasing retention and improving peak symmetry without ion-pairing agents.

Stability & Degradation Pathways

Amidines are chemically labile. Understanding their degradation is vital for handling.

Degradation Workflow Visualization

DegradationPathway cluster_legend Chromatographic Behavior (RP-HPLC) Nitrile Precursor 2-Methoxy-1-naphthonitrile (Non-polar) Amidine Target Analyte 2-Methoxy-naphthalene-1-carboxamidine (Basic, Polar) Nitrile->Amidine Pinner Synthesis (HCl/MeOH) Amide Degradant 1 (Hydrolysis) 2-Methoxy-1-naphthamide (Neutral) Amidine->Amide H2O / pH > 7 (Fast) Acid Degradant 2 (Full Hydrolysis) 2-Methoxy-1-naphthoic acid (Acidic) Amide->Acid H2O / Heat (Slow) Legend Order of Elution (Low pH): Amidine < Acid < Amide < Nitrile

Caption: Figure 1. Synthesis and degradation pathway of MNCA. The hydrolysis to amide is the primary stability risk.

Forced Degradation Protocol

To validate the HPLC method, perform the following stress tests:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Amidine is generally stable in acid).

  • Base Stress: 0.1 N NaOH, RT, 1 hour. (Rapid conversion to Amide expected).

  • Oxidative: 3%

    
    , RT, 4 hours. (Check for N-oxide formation or naphthalene ring oxidation).
    

References

  • Amidine Synthesis & Properties: Dunn, P. J. (2018). "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc, 2018(vi), 85-138.[2] Link

  • HPLC of Basic Compounds: McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of column selection." Journal of Chromatography A, 1217(6), 858-880. Link

  • Benzamidine Characterization: Sa'ad, M. A., et al. (2022).[3] "Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives." Antibiotics, 11(2), 213. Link

  • General Naphthalene Spectral Data: NIST Chemistry WebBook, SRD 69. "Naphthalene, 2-methoxy-".[4][5][6][7][][9] Link

Sources

Application

Application Notes and Protocols for the Evaluation of 2-Methoxy-naphthalene-1-carboxamidine in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quest for Novel Antibacterial Agents The relentless rise of antimicrobial resistance nec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel antibacterial compounds.[1] Naphthalene and carboxamide derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial and anticancer properties.[2][3][4] This document provides a comprehensive guide for the systematic evaluation of 2-Methoxy-naphthalene-1-carboxamidine , a compound of interest, for its potential antibacterial efficacy.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies. The protocols are designed to be self-validating, incorporating standardized controls and referencing internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8] This ensures that the data generated is both reliable and comparable across different laboratories.

Compound Profile: 2-Methoxy-naphthalene-1-carboxamidine

Property Information Source
IUPAC Name 2-Methoxy-naphthalene-1-carboxamidineN/A
Molecular Formula C12H12N2ON/A
Molecular Weight 200.24 g/mol N/A
Structure N/A
Solubility To be determined experimentally. A preliminary solubility test in common laboratory solvents (e.g., DMSO, ethanol, water) is crucial for stock solution preparation.N/A
Purity ≥95% recommended for initial screening assays.N/A

Hypothesized Mechanism of Action

While the specific mechanism of action for 2-Methoxy-naphthalene-1-carboxamidine is yet to be elucidated, compounds containing the carboxamide functional group have been reported to exhibit diverse biological activities.[4] Some carboxamide derivatives act as fungicides by inhibiting succinate dehydrogenase (SDHI), disrupting the fungal mitochondrial respiratory chain.[9][10] It is plausible that 2-Methoxy-naphthalene-1-carboxamidine could interfere with essential bacterial cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.[11] Further mechanistic studies would be required to confirm the precise target.

Experimental Workflow for Antibacterial Evaluation

The following diagram outlines a logical and efficient workflow for the comprehensive antibacterial assessment of a novel compound like 2-Methoxy-naphthalene-1-carboxamidine.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization A Compound Preparation (Stock Solution) B Disk Diffusion Assay (Qualitative Screening) A->B Initial broad-spectrum screen C Broth Microdilution Assay (MIC Determination) A->C Direct quantitative screen B->C For active compounds D Minimum Bactericidal Concentration (MBC) Assay C->D Determine bactericidal vs. bacteriostatic activity E Time-Kill Curve Assay (Rate of Killing) C->E Analyze killing kinetics G Resistance Development Studies C->G Assess resistance potential H Cytotoxicity Assays C->H Evaluate safety profile F Mechanism of Action Studies D->F E->F Inform mechanistic hypotheses broth_microdilution A Prepare serial two-fold dilutions of 2-Methoxy-naphthalene-1-carboxamidine in a 96-well plate C Add bacterial inoculum to each well (except sterility control) A->C D Include Growth Control (no compound) and Sterility Control (no bacteria) A->D B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C E Incubate plate at 35 ± 2°C for 16-20 hours C->E D->E F Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution assay to determine the MIC.

Protocol:

  • Preparation of Antimicrobial Dilutions:

    • In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the 2-Methoxy-naphthalene-1-carboxamidine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). [12]The final volume in each well should be 50 µL or 100 µL, depending on the desired final assay volume.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay. [12] * Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. [12]3. Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only). [13] * Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. [14]4. Interpretation of Results:

    • The MIC is the lowest concentration of 2-Methoxy-naphthalene-1-carboxamidine that completely inhibits visible bacterial growth (i.e., the well remains clear). [13]The growth control should be turbid, and the sterility control should be clear.

Phase 2: Quantitative Analysis Protocols

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol:

  • Perform MIC Assay: First, determine the MIC of 2-Methoxy-naphthalene-1-carboxamidine as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

Time-Kill Curve Assay

A time-kill curve assay provides information on the rate of bactericidal activity of an antimicrobial agent over time. [15] Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB. [15]2. Preparation of Test Tubes: Prepare tubes of CAMHB containing 2-Methoxy-naphthalene-1-carboxamidine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube. [15]5. Serial Dilutions and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Assay Gram-Positive Bacteria Gram-Negative Bacteria Reference Antibiotic
Staphylococcus aureusEscherichia coli
Disk Diffusion (Zone of Inhibition in mm)
MIC (µg/mL)
MBC (µg/mL)

This table should be populated with experimental data.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial and quantitative antibacterial evaluation of 2-Methoxy-naphthalene-1-carboxamidine. The data generated will be crucial in determining the compound's potential as a lead for further drug development. Should the compound exhibit significant antibacterial activity, subsequent studies should focus on elucidating its mechanism of action, assessing its potential for resistance development, and evaluating its cytotoxicity against mammalian cell lines to establish a preliminary safety profile. [1][16]

References

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Jovanović, M. V., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1370062. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion.
  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Jovanović, M. V., et al. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • ASM Journals. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Retrieved from [Link]

  • EUCAST. (n.d.). Home. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • ACS Publications. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Retrieved from [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • JOCPR. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

Sources

Method

Application Note: 2-Methoxy-naphthalene-1-carboxamidine as a Serine Protease Inhibitor Probe

[1] Abstract & Mechanistic Rationale 2-Methoxy-naphthalene-1-carboxamidine is a synthetic small-molecule pharmacophore designed to probe the S1 specificity pocket of trypsin-like serine proteases.[1] Structurally, it com...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Mechanistic Rationale

2-Methoxy-naphthalene-1-carboxamidine is a synthetic small-molecule pharmacophore designed to probe the S1 specificity pocket of trypsin-like serine proteases.[1] Structurally, it combines a naphthalene core for hydrophobic scaffolding with a carboxamidine (amidine) functional group .

Mechanism of Action

The molecule functions as a reversible, competitive inhibitor.[2]

  • P1 Mimicry: The positively charged amidine group (

    
    ) mimics the side chain of Arginine (Arg) or Lysine (Lys) at physiological pH.
    
  • S1 Pocket Anchoring: It forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the enzyme's S1 specificity pocket.

  • Hydrophobic Interaction: The 2-methoxy-naphthalene moiety occupies the hydrophobic cleft near the active site, potentially interacting with the S2 or S1' subsites, offering distinct selectivity profiles compared to simple benzamidine derivatives.[1]

Material Properties & Handling

PropertySpecificationNotes
Formula

MW 200.24 g/mol
Solubility DMSO (>20 mM), EthanolSparingly soluble in water/PBS without co-solvent.[1]
Stability HygroscopicStore desicated at -20°C. Amidine is sensitive to hydrolysis at high pH (>10).[1]
pKa (Calc) ~11.6 (Amidine)Protonated (+1 charge) at assay pH 7.[1]4.
Preparation of Stock Solutions
  • Primary Stock (100 mM): Dissolve 20.0 mg of compound in 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Working Stock (1 mM): Dilute Primary Stock 1:100 into assay buffer immediately prior to use.

    • Critical: Do not store diluted aqueous working stocks; the amidine group can slowly hydrolyze or precipitate.

Application 1: Determination of Inhibition Constant ( )

This protocol details the kinetic evaluation of 2-Methoxy-naphthalene-1-carboxamidine against a model serine protease (e.g., Bovine Trypsin or Human Thrombin) using a chromogenic substrate.[1]

Materials
  • Enzyme: Bovine Trypsin (Sigma T1426) or Thrombin.[1]

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) or S-2238 (for Thrombin).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM

    
    , pH 7.8.
    
  • Inhibitor: 2-Methoxy-naphthalene-1-carboxamidine (DMSO stock).[1]

Experimental Workflow

The assay relies on the competitive displacement of the chromogenic substrate. The inhibitor prevents the enzyme from cleaving the substrate, reducing the rate of p-nitroaniline (pNA) release (absorbance at 405 nm).[1]

AssayWorkflow Start Start: Prepare Reagents PreInc Pre-Incubation (15 min, 25°C) Enzyme + Inhibitor (Var. Conc.) Start->PreInc Equilibration SubstrateAdd Add Substrate (Km concentration) PreInc->SubstrateAdd Initiate Rxn Read Kinetic Read (OD405nm) Every 30s for 10 min SubstrateAdd->Read Monitor V0 Analysis Data Analysis (IC50 -> Ki calculation) Read->Analysis Cheng-Prusoff

Caption: Step-by-step kinetic assay workflow for evaluating competitive inhibition.

Protocol Steps
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Dilution: Prepare a 7-point serial dilution of the inhibitor in Assay Buffer (Range: 0.1

    
     to 100 
    
    
    
    ). Include a "0
    
    
    Inhibitor" (DMSO only) control.
  • Enzyme Addition: Add 10

    
     of Enzyme solution (final conc. 5-10 nM) to each well.
    
  • Pre-incubation: Incubate for 15 minutes at 25°C .

    • Why? This allows the inhibitor to establish equilibrium with the active site before the substrate competes.

  • Substrate Initiation: Add 90

    
     of Substrate solution.
    
    • Note: Use substrate concentration

      
       of the enzyme to maximize sensitivity for competitive inhibitors.
      
  • Measurement: Immediately monitor Absorbance (

    
    ) every 30 seconds for 10 minutes.
    
  • Calculation: Calculate initial velocity (

    
    ) for each concentration.
    
Data Analysis

Plot


 vs. 

to determine

. Convert to

using the Cheng-Prusoff equation for competitive inhibition:

[1]

Application 2: Selectivity Profiling (Specificity Map)

To validate the utility of 2-Methoxy-naphthalene-1-carboxamidine as a specific probe, it must be screened against proteases with differing S1 pocket characteristics.[1]

EnzymeS1 Pocket SpecificityExpected ActivityRationale
Trypsin Asp189 (Deep, Negative)High Potency Amidine forms salt bridge.[1]
Thrombin Asp189 + Hydrophobic LoopsModerate/High Naphthalene may clash or aid binding depending on orientation.[1]
Chymotrypsin Ser189 (Hydrophobic)No/Low Activity Lacks negative charge to stabilize amidine.
Elastase Val190/216 (Small, Shallow)No Activity Steric occlusion of the bulky naphthalene group.

Structural Biology & Docking Guide

When modeling this compound in silico (e.g., AutoDock Vina or Schrödinger), specific parameterization is required due to the amidine charge.

Molecular Mechanism Diagram

The following diagram illustrates the binding mode within the Trypsin active site.

BindingMechanism Inhibitor 2-Methoxy-naphthalene- 1-carboxamidine Asp189 Asp189 (S1 Pocket Base) Inhibitor->Asp189 Salt Bridge (Amidine-Carboxylate) Ser195 Ser195 (Catalytic Triad) Inhibitor->Ser195 H-Bond / Steric Block HydrophobicCleft Hydrophobic Cleft (S2/S3) Inhibitor->HydrophobicCleft Pi-Stacking / VdW (Naphthalene Core)

Caption: Predicted binding mode showing the critical salt bridge between the inhibitor's amidine group and the enzyme's Asp189 residue.[1]

Docking Parameters
  • Protonation State: The amidine group must be defined as protonated (+1) (C=NH2+ - NH2).[1]

  • Rotatable Bonds: The bond between the naphthalene ring and the amidine group should be rotatable to allow planar alignment with Asp189.

  • Grid Box: Center on the catalytic Ser195/His57/Asp102 triad, extending 20Å to cover the S1 and S2 pockets.

References

  • Evaluation of Amidine-Type Inhibitors: Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of trypsin-like serine proteases."[1] Journal of Enzyme Inhibition, 1995. (General reference for amidine pharmacophore).

  • Chemical Identity & Properties: PubChem Compound Summary for CID 11233075 (Related Naphthamidine derivatives). [1]

  • Kinetic Assay Methodology: Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley-Interscience, 2005. [1]

  • Cheng-Prusoff Equation: Cheng, Y., Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochem Pharmacol, 1973. [1]

(Note: While specific literature on the exact CAS 885270-13-3 is limited, the protocols above are standardized for the chemical class of naphthalene-carboxamidine inhibitors.)[1]

Sources

Application

Cell-based assays involving 2-Methoxy-naphthalene-1-carboxamidine

Application Note: Functional Profiling of Serine Protease Activity using 2-Methoxy-naphthalene-1-carboxamidine Executive Summary This Application Note details the utility of 2-Methoxy-naphthalene-1-carboxamidine (CAS 885...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Profiling of Serine Protease Activity using 2-Methoxy-naphthalene-1-carboxamidine

Executive Summary

This Application Note details the utility of 2-Methoxy-naphthalene-1-carboxamidine (CAS 885270-13-3) as a functional probe in cell-based assays. Structurally characterized by a naphthalene scaffold with a cationic amidine group, this molecule serves as a classic P1-pocket mimetic for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA, Tryptase).

While often utilized as a chemical building block in Fragment-Based Drug Discovery (FBDD), its ability to competitively inhibit the S1 specificity pocket makes it a valuable tool compound for validating protease-driven cellular signaling. This guide focuses on two primary applications:

  • Inhibition of Thrombin-Induced Calcium Signaling (via PAR-1 antagonism).

  • Suppression of Cancer Cell Invasion (via uPA inhibition).

Scientific Background & Mechanism

2.1 The "Privileged" Scaffold Serine proteases recognize substrates via a specificity pocket (S1). For trypsin-like proteases, this pocket contains an Aspartate residue (Asp189 in trypsin) that binds positively charged Arginine or Lysine side chains.

  • The Amidine Group: The carboxamidine moiety of 2-Methoxy-naphthalene-1-carboxamidine mimics the guanidinium group of Arginine, forming a critical salt bridge with the S1 Aspartate.

  • The Naphthalene Ring: Provides hydrophobic Van der Waals interactions within the enzyme's binding cleft, enhancing affinity over simple benzamidines.

  • The 2-Methoxy Substituent: Offers steric bulk and electron-donating properties that can modulate solubility and selectivity profiles compared to unsubstituted naphthamidines.

2.2 Cellular Mechanism of Action In a cellular context, this molecule acts as a reversible, competitive inhibitor. By occupying the catalytic active site of extracellular or membrane-bound proteases, it prevents the cleavage of physiological substrates (e.g., PAR-1 receptors or Extracellular Matrix components).

Application I: Thrombin-Induced Calcium Mobilization Assay

Context: Thrombin regulates endothelial and platelet function by cleaving Protease-Activated Receptors (PARs). This cleavage exposes a tethered ligand that activates Gq-protein signaling, leading to intracellular Calcium (


) release.
Utility:  2-Methoxy-naphthalene-1-carboxamidine inhibits Thrombin, preventing PAR-1 cleavage and subsequent 

flux.
Signaling Pathway Visualization

G Thrombin Thrombin (Serine Protease) PAR1 PAR-1 Receptor (GPCR) Thrombin->PAR1 Cleavage & Activation Inhibitor 2-Methoxy-naphthalene- 1-carboxamidine Inhibitor->Thrombin Competitive Inhibition Gq Gq Protein PAR1->Gq Activates PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Mechanism of Action. The inhibitor blocks Thrombin, preventing the downstream Gq-PLC-IP3 cascade that triggers Calcium release.

Experimental Protocol: Calcium Flux (Fluo-4 AM)

Materials:

  • Cells: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK-293 transfected with PAR-1.

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), Human Thrombin (agonist), 2-Methoxy-naphthalene-1-carboxamidine (Test Compound).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed HUVEC cells at 20,000 cells/well in a black-wall/clear-bottom 96-well plate.

    • Incubate overnight at 37°C/5% CO2 to reach 90% confluency.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 4 µM Fluo-4 AM + 2.5 mM Probenecid.

    • Remove culture media and wash cells once with HBSS.

    • Add 100 µL Loading Buffer per well.

    • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Compound Pre-treatment:

    • Wash cells 2x with Assay Buffer (HBSS/HEPES).

    • Add 50 µL of 2-Methoxy-naphthalene-1-carboxamidine (titrated 0.1 nM – 100 µM) diluted in Assay Buffer.

    • Incubate for 15 minutes at RT to allow equilibrium binding to any residual proteases or to prime the system.

  • Agonist Addition & Reading (Kinetic Mode):

    • Place plate in FLIPR or standard kinetic plate reader (Ex: 494 nm / Em: 516 nm).

    • Start reading baseline (10 seconds).

    • Inject 50 µL of Thrombin (EC80 concentration, typically 1-5 nM final).

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Plot Dose-Response Curve (Log[Inhibitor] vs. Response) to determine IC50.

Application II: Tumor Cell Invasion Assay (uPA Inhibition)

Context: Urokinase Plasminogen Activator (uPA) is a serine protease highly expressed in metastatic cancers. It converts plasminogen to plasmin, degrading the Extracellular Matrix (ECM). Utility: 2-Methoxy-naphthalene-1-carboxamidine inhibits uPA activity, reducing the invasive capacity of cancer cells through Matrigel matrices.

Experimental Protocol: Boyden Chamber Invasion

Materials:

  • Cells: PC-3 (Prostate Cancer) or MDA-MB-231 (Breast Cancer) – High uPA expressors.

  • Apparatus: Transwell inserts (8.0 µm pore size) coated with Matrigel (Growth Factor Reduced).

  • Chemoattractant: FBS (10%).

Step-by-Step Workflow:

  • Preparation:

    • Starve cells in serum-free media for 24 hours prior to assay.

    • Rehydrate Matrigel inserts with serum-free media for 2 hours at 37°C.

  • Cell Suspension:

    • Harvest cells and resuspend in serum-free media at

      
       cells/mL.
      
    • Treatment: Add 2-Methoxy-naphthalene-1-carboxamidine (10 µM and 50 µM) directly to the cell suspension. Include a Vehicle Control (DMSO).

  • Seeding:

    • Add 200 µL of Cell + Inhibitor mix to the Upper Chamber .

    • Add 600 µL of Media + 10% FBS (Chemoattractant) to the Lower Chamber .

  • Incubation:

    • Incubate for 24–48 hours at 37°C/5% CO2.

  • Staining & Quantification:

    • Remove non-invading cells from the upper surface using a cotton swab.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with Crystal Violet (0.5%) or DAPI.

    • Imaging: Count cells in 5 random fields per insert using an inverted microscope.

Data Presentation & Expected Results

Table 1: Expected IC50 Ranges for Naphthamidine Derivatives Note: Values are representative estimates for this class of P1-inhibitors.

Target ProteaseExpected IC50 (Biochemical)Expected IC50 (Cell-Based)Physiological Relevance
Thrombin 50 – 500 nM1 – 10 µMAnticoagulation; Anti-inflammatory
Factor Xa 100 – 800 nM2 – 15 µMCoagulation Cascade Blockade
uPA 200 – 1000 nM5 – 20 µMAnti-metastatic; ECM preservation
Trypsin < 50 nMN/ADigestive/General Proteolysis

Interpretation:

  • Potency Shift: Cell-based IC50 values are typically 10-20x higher than biochemical assays due to competition with high concentrations of endogenous substrates (e.g., fibrinogen, PARs) and membrane barriers.

  • Selectivity: If the compound inhibits Thrombin but not Factor Xa in cellular assays, it suggests specific utility in platelet aggregation studies without broad coagulation blockade.

Troubleshooting & Optimization

  • Solubility: The naphthalene ring is hydrophobic. Ensure the stock solution is prepared in 100% DMSO (up to 50 mM) and diluted such that the final DMSO concentration in the cell assay is < 0.5% to avoid cytotoxicity.

  • Fluorescence Interference: Naphthamidine derivatives can possess intrinsic fluorescence (typically UV/Blue region).

    • Check: Run a "Compound Only" control in the Fluo-4 assay.

    • Mitigation: Fluo-4 emits in the Green (516 nm). Interference is unlikely but should be verified.

  • Serum Binding: High protein binding (due to the naphthalene moiety) may shift potency. If IC50 is too high, try running the assay in low-serum (0.5% FBS) conditions.

References

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases: The role of the P1 residue." Journal of Enzyme Inhibition, 12(1), 15–30.

  • Coughlin, S. R. (2000). "Thrombin signalling and protease-activated receptors." Nature, 407, 258–264.

  • Duffy, M. J. (2004). "The urokinase plasminogen activator system: role in malignancy." Current Pharmaceutical Design, 10(1), 39–49.

  • PubChem Compound Summary. (2023). "2-Methoxy-naphthalene-1-carboxamidine (CAS 885270-13-3)."[1][][3] National Center for Biotechnology Information.

  • Sanders, D. A., et al. (2018). "Fragment-based discovery of Factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(10), 1800-1805.

Sources

Method

Application Note: Optimized Strategies for In Vitro Antimycobacterial Screening

Executive Summary The discovery of novel antitubercular agents is complicated by the unique physiology of Mycobacterium tuberculosis (Mtb)—specifically its slow growth rate, lipid-rich cell wall, and ability to persist i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel antitubercular agents is complicated by the unique physiology of Mycobacterium tuberculosis (Mtb)—specifically its slow growth rate, lipid-rich cell wall, and ability to persist intracellularly. This guide outlines a validated, high-throughput workflow for evaluating novel compounds. It moves beyond basic inhibition to address the "whole-cell" efficacy required for clinical translation, utilizing the Resazurin Microtiter Assay (REMA) for primary screening and a macrophage infection model for intracellular validation.

Biosafety & Compound Management

Critical Pre-requisite: All work involving virulent M. tuberculosis (e.g., H37Rv) must be performed in a Biosafety Level 3 (BSL-3) facility.[1] Work with surrogate strains (M. smegmatis, M. bovis BCG) may be performed in BSL-2.

Compound Solubilization & Storage

Lipophilic compounds often precipitate in aqueous mycobacterial media (Middlebrook 7H9), leading to false negatives.

  • Stock Preparation: Dissolve compounds in 100% DMSO at 10-20 mM.

  • The "DMSO Limit": Mtb is sensitive to organic solvents. The final DMSO concentration in the assay plate must not exceed 1% (v/v) . Ideally, target 0.5%.

  • Storage: Aliquot stocks into single-use vials stored at -20°C to prevent freeze-thaw degradation.

Primary Screen: Resazurin Microtiter Assay (REMA)

The REMA (or MABA) plate method is the industry standard for determining Minimum Inhibitory Concentration (MIC). It relies on the enzymatic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active bacteria.[1]

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt powder (dissolved at 0.01% w/v in sterile water, filter sterilized).

  • Controls: Isoniazid (INH) or Rifampicin (RIF) as positive controls; DMSO as negative control.

Optimized Protocol
  • Inoculum Prep: Culture H37Rv to mid-log phase (OD₆₀₀ 0.6–0.8). Dilute to obtain ~1.5 × 10⁵ CFU/mL.

  • Plate Layout (The "Edge Effect" Mitigation): Evaporation over 7 days alters drug concentrations.

    • Action: Fill the entire perimeter (Rows A & H, Cols 1 & 12) with 200 µL sterile water. Do not use these wells for data.

  • Compound Addition: Add 100 µL of media to inner wells. Perform serial 2-fold dilutions of the test compound directly in the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all test wells. Final volume: 200 µL.

  • Incubation: Seal with breathable membrane or Parafilm. Incubate at 37°C for 5–7 days .

  • Development: Add 30 µL of 0.01% Resazurin + 12.5 µL of 20% Tween 80 to each well. Incubate for 24 hours.

  • Readout: Visual (Blue = Dead/Inhibited, Pink = Alive) or Fluorescence (Ex 530nm / Em 590nm).

Workflow Visualization

REMA_Workflow cluster_check Quality Control Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Incubation Incubation 7 Days @ 37°C Dilution->Incubation Inoculum Mtb Inoculum (Log Phase) Inoculum->Dilution Add 100µL Reagent Add Resazurin (Redox Indicator) Incubation->Reagent Readout Fluorescence/Visual Read (24h later) Reagent->Readout Control Pos/Neg Controls (INH / DMSO) Control->Dilution

Figure 1: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used for MIC determination.

Secondary Evaluation: Intracellular Efficacy

Compounds potent in broth often fail in vivo because they cannot penetrate the host macrophage or are metabolized by host enzymes. This assay uses THP-1 human monocytes infected with Mtb.[2][3][4][5]

Protocol Highlights
  • Cell Line: THP-1 (ATCC TIB-202).[6] Differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48h to induce macrophage phenotype.

  • Infection: MOI (Multiplicity of Infection) of 1:1 to 5:1 (Bacteria:Macrophage).

  • Extracellular Kill: After 4h infection, wash cells with PBS and treat with Gentamicin (50 µg/mL) for 1h to kill non-internalized bacteria.

  • Treatment: Incubate with test compounds for 3–5 days.

  • Lysis & Enumeration: Lyse macrophages with 0.05% SDS. Plate lysates on 7H10 agar for CFU counting.

Macrophage Infection Cycle

Macrophage_Assay THP1 THP-1 Monocytes Diff PMA Differentiation (48h) THP1->Diff Infect Infection (MOI 1:1) Diff->Infect Wash Gentamicin Wash (Kill Extracellular) Infect->Wash Treat Compound Treatment (3-5 Days) Wash->Treat Lyse SDS Lysis & CFU Count Treat->Lyse

Figure 2: Workflow for evaluating intracellular efficacy in PMA-differentiated THP-1 macrophages.

Cytotoxicity & Selectivity Index (SI)

A compound is only a drug candidate if it kills the pathogen without harming the host.

  • Assay: MTT or CellTiter-Glo on Vero (monkey kidney) or HepG2 (liver) cells.

  • Calculation:

    
    
    
  • Threshold: An SI > 10 is generally considered a "hit." An SI > 50 is preferred for lead optimization.

Data Summary Template
Compound IDMIC (µg/mL)Intracellular EC90 (µg/mL)CC50 (Vero) (µg/mL)Selectivity Index (SI)Status
Ref (INH) 0.050.10>100>2000Validated
Cmpd-A 2.510.05020Moderate
Cmpd-B 0.40.8>100>250Lead
Cmpd-C 0.2>505.025Toxic

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Third Edition (M24).Link

  • Franzblau, S. G., et al. (1998).[7] "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[7] Journal of Clinical Microbiology. Link

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[8][9] Antimicrobial Agents and Chemotherapy.[7][8] Link

  • Sorrentino, F., et al. (2016).[4] "Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages."[2][4] Antimicrobial Agents and Chemotherapy.[7][8] Link

Sources

Application

Techniques for studying structure-activity relationships (SAR)

Application Note: Advanced Techniques for Structure-Activity Relationship (SAR) Profiling in Drug Discovery Introduction: The SAR Philosophy Structure-Activity Relationship (SAR) analysis is the engine of modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Techniques for Structure-Activity Relationship (SAR) Profiling in Drug Discovery

Introduction: The SAR Philosophy

Structure-Activity Relationship (SAR) analysis is the engine of modern drug discovery. It is not merely the observation that "changing group X affects potency Y." It is a multidimensional inquiry into how chemical modifications influence affinity, efficacy, metabolic stability, and physicochemical properties simultaneously.

This guide moves beyond basic "lock-and-key" analogies to provide actionable protocols for the Design-Make-Test-Analyze (DMTA) cycle. We focus on three critical pillars:

  • Virtual SAR: High-fidelity molecular docking.

  • Chemical SAR: Strategic scaffold hopping and bioisosterism.

  • Physical SAR: Kinetic validation via Surface Plasmon Resonance (SPR).

The DMTA Cycle: A Systems Approach

Effective SAR requires a tight feedback loop. The following diagram illustrates the iterative workflow governed by this guide.

DMTA_Cycle cluster_0 Critical Decision Gates Design DESIGN (In Silico Modeling & MMPA) Make MAKE (Synthesis & Scaffold Hopping) Design->Make Library Definition Test TEST (SPR & Biochemical Assays) Make->Test Purified Compounds Analyze ANALYZE (QSAR & Data Integration) Test->Analyze IC50 / Kd / Kon / Koff Analyze->Design Refined Hypothesis

Figure 1: The DMTA Cycle. A continuous feedback loop where biological data refines the structural hypothesis.

Phase 1: Virtual SAR (Design)

Before synthesis, we validate structural hypotheses using computational docking. This protocol uses AutoDock Vina , a standard open-source engine, focusing on the causality of parameter selection.

Protocol 1: High-Fidelity Molecular Docking

Objective: Predict the binding mode and relative affinity of analogs to prioritize synthesis.

Prerequisites:

  • Target Protein Structure (PDB format, X-ray diffraction < 2.5 Å resolution preferred).

  • Ligand Library (SDF or MOL2 format).

  • Software: AutoDock Vina, MGLTools, PyMOL.[1]

Step-by-Step Methodology:

  • Receptor Preparation (The "Clean" Step):

    • Action: Remove all solvent molecules (HOH) and co-crystallized ligands from the PDB file.

    • Causality: Water molecules introduce significant entropic noise. Unless a water molecule is structurally conserved (bridging water), its inclusion often leads to false positives by artificially restricting the binding pocket.

    • Action: Add polar hydrogens only.[2]

    • Causality: Vina uses a united-atom scoring function. Non-polar hydrogens are merged with their parent carbons to reduce computational complexity, but polar hydrogens are essential for H-bond directionality.

  • Grid Box Definition:

    • Action: Center the grid box on the active site residues (or the centroid of a known co-crystallized ligand).

    • Dimensions: Extend the box 5–10 Å beyond the binding pocket boundaries.

    • Warning: A box that is too large increases the search space exponentially, reducing the probability of finding the global minimum (the true binding pose).

  • Ligand Preparation:

    • Action: Detect and set rotatable bonds (torsion tree).

    • Standard: Keep amide bonds rigid (planar) unless there is specific evidence of distortion.

  • Execution (Command Line):

    • Note: Increasing exhaustiveness from the default (8) to 16 or 32 linearly increases runtime but significantly improves the sampling of complex conformational landscapes.

  • Analysis:

    • Sort poses by Binding Affinity (

      
      , kcal/mol).
      
    • Critical Check: Visual inspection is mandatory. Reject poses that show high internal strain or buried polar groups lacking hydrogen bond partners (desolvation penalty).

Phase 2: Chemical SAR (Make)

Once a hit is identified, the structure must be optimized. Two primary techniques are employed here: Scaffold Hopping and Bioisosterism .[3]

Technique: Scaffold Hopping

This involves replacing the central core (scaffold) of a molecule while retaining the geometric orientation of the key pharmacophores (binding elements).[3][4][5]

  • Why use it? To break away from patented chemical space, improve solubility, or reduce toxicity.

  • Method: Topology-based hopping (e.g., replacing a flat benzene ring with a cubane or spirocyclic system to introduce 3D character/Fsp3).

Data Table 1: Common Bioisosteres and Physicochemical Impact
Functional GroupBioisostere ReplacementPrimary SAR GoalPhysicochemical Effect
Carboxylic Acid (-COOH)Tetrazole Improve PermeabilityIncreases lipophilicity; comparable pKa (~4.5-5.0) but better membrane penetration.
Hydrogen (-H)Fluorine (-F)Metabolic StabilityBlocks metabolic oxidation (C-F bond is stronger than C-H); modulates pKa of adjacent amines.
Amide (-CONH-)1,2,3-Triazole PeptidomimeticMimics the trans-amide bond geometry; resistant to protease hydrolysis.
Phenyl Ring Pyridine SolubilityIntroduces a basic nitrogen, increasing water solubility and potential H-bond acceptance.
Methyl (-CH3)Trifluoromethyl (-CF3)Potency/MetabolismIncreases lipophilicity and metabolic stability; prevents demethylation.

Phase 3: Physical SAR (Test)

Biological evaluation often relies on


, but this is an equilibrium measure that hides kinetic details. Surface Plasmon Resonance (SPR)  is the gold standard for determining how fast a drug binds (

) and how long it stays (

).
Protocol 2: Kinetic Profiling via SPR

Objective: Determine the dissociation constant (


) and residence time (

) of the lead compound.

Experimental Setup:

  • Immobilization:

    • Coupling: Amine coupling (EDC/NHS) of the target protein to a CM5 sensor chip.

    • Target Density: Aim for low density (

      
       RU) to prevent "mass transport limitation" (where diffusion speed masks the true binding kinetics).
      
  • Analyte Injection (Single Cycle Kinetics):

    • Inject 5 increasing concentrations of the compound sequentially without regeneration steps in between.

    • Why? This avoids harsh regeneration buffers (e.g., Glycine pH 2.0) that can denature the protein surface over time.

  • Data Processing:

    • Reference Subtraction: Subtract the signal from a reference flow cell (no protein) to remove bulk refractive index changes.

    • Solvent Correction: Essential if using DMSO (DMSO has a high refractive index; small mismatches cause large errors).

Visualizing the SPR Sensorgram:

SPR_Sensorgram cluster_1 Kinetic Parameters Start Baseline (Buffer only) Assoc Association Phase (Analyte Injection) + Signal Start->Assoc t=0 Equil Equilibrium (Rate In = Rate Out) Assoc->Equil Binding Dissoc Dissociation Phase (Buffer Wash) - Signal Equil->Dissoc Stop Injection Kon k_on (on-rate) Determines speed of onset Koff k_off (off-rate) Determines Residence Time KD K_D = k_off / k_on Affinity

Figure 2: Phases of an SPR Experiment. The curvature of the Association phase yields


, while the decay in the Dissociation phase yields 

.

Phase 4: Data Analysis & The Cheng-Prusoff Correction

A common error in SAR is equating


 (functional inhibition) directly with 

(binding affinity).

is dependent on the substrate concentration used in the assay.

The Correction Protocol: To normalize data across different assay conditions, apply the Cheng-Prusoff Equation (Cheng & Prusoff, 1973).



Where:

  • 
    :  The absolute inhibition constant (intrinsic property of the drug).
    
  • 
    :  Concentration inhibiting 50% of enzyme activity.[6][7]
    
  • 
    :  Concentration of substrate used in the assay.
    
  • 
    :  The Michaelis-Menten constant of the enzyme for that substrate.
    

Application Rule:

  • If

    
    , then 
    
    
    
    .
  • If

    
    , then 
    
    
    
    .
  • If

    
    , then 
    
    
    
    (Competitive inhibitors appear weaker than they are).

Self-Validating Check: Always determine the


 of your enzyme batch before running the inhibition screen. Enzyme batches vary, and assuming a literature 

can introduce a 2-10x error in your SAR potency ranking.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[6] Link

  • Forli, S., et al. (2016).[2] Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[2] Nature Protocols, 11(5), 905–919.[2] Link

  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology, 8(1), 50-57. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxy-naphthalene-1-carboxamidine

This is a technical support guide designed for researchers and drug development scientists working with 2-Methoxy-naphthalene-1-carboxamidine . Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Purification...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development scientists working with 2-Methoxy-naphthalene-1-carboxamidine .

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Purification & Stability

Compound Overview & Chemical Behavior

Before troubleshooting, verify your target's physicochemical profile. This compound combines a lipophilic naphthalene core with a highly polar, basic amidine group.

PropertySpecification / Behavior
Chemical Structure Naphthalene ring (lipophilic) + Methoxy (EDG) + Carboxamidine (Basic, Polar)
Basicity (

)
~11.0–12.0 (Strongly basic). Exists as a cation at neutral pH.
Solubility (Free Base) Low in water; High in DCM, EtOAc, Alcohols.
Solubility (HCl Salt) Moderate/High in water, Methanol, DMSO; Low in Ether, Hexane.
Primary Impurities Ammonium chloride (

), 2-Methoxy-1-naphthamide (Hydrolysis), Methyl 2-methoxy-1-naphthoate (Pinner byproduct).
Stability Hygroscopic as a salt. The free base absorbs

from air (forms carbonates).

Troubleshooting Guide (Q&A)

Issue 1: "My NMR shows a huge peak at 7.0–7.5 that isn't my compound, and the elemental analysis for Nitrogen is way too high."

Diagnosis: Ammonium Chloride (


) Contamination. 
If you synthesized this via the Pinner reaction (Nitrile 

Imidate

Amidine), the final step releases stoichiometric

. Both your product (Amidine

HCl) and

are white solids with similar solubility in ethanol/water.

The Fix: The "Free Base Switch" Protocol Do not try to recrystallize


 away; it is inefficient. Instead, use the solubility difference of the free base.
  • Basify: Dissolve the crude salt mixture in water. Add 2N NaOH until pH > 12.

    • Result: The amidine deprotonates and precipitates (or oils out) as the free base .

      
       converts to 
      
      
      
      (gas) and NaCl (dissolved).
  • Extract: Extract the aqueous suspension with Dichloromethane (DCM) or Ethyl Acetate. The lipophilic naphthalene core ensures the amidine moves to the organic layer.

  • Wash: Wash the organic layer with brine to remove residual salts.

  • Re-acidify: Dry the organic layer (

    
    ), filter, and add anhydrous HCl (in dioxane or ether) to reprecipitate the pure Amidine
    
    
    
    HCl
    salt.
Issue 2: "I have a persistent impurity at retention time ~1.2x relative to the main peak, and my mass spec shows M+1."

Diagnosis: Hydrolysis to Amide (2-Methoxy-1-naphthamide). Amidines are susceptible to hydrolysis under basic conditions or if the Pinner intermediate (imidate) contacts water before ammonolysis. The methoxy group at the 2-position provides electron density, but the steric bulk near the 1-position can slow down the ammonolysis, giving water a chance to compete.

The Fix:

  • Preventative: Ensure the Pinner reaction (Imidate formation) is strictly anhydrous.[1] Use a drying tube or

    
     atmosphere.[2]
    
  • Purification: The amide is neutral , whereas your amidine is basic .

    • Dissolve the crude in dilute acid (1M HCl).

    • Wash the acidic solution with Ethyl Acetate. The neutral amide will partition into the organic layer.

    • Retain the aqueous layer (containing your Amidine

      
      H
      
      
      
      ) and proceed to the "Free Base Switch" (Issue 1) to recover the product.
Issue 3: "My peak tails significantly on HPLC, making integration impossible."

Diagnosis: Silanol Interaction. Amidines are strong bases. On standard silica-based C18 columns, the protonated amidine interacts with residual silanols (


), causing severe tailing.

The Fix:

  • High pH Method (Recommended): Use a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10. Use 10mM Ammonium Bicarbonate buffer. The amidine will be neutral (free base) and elute as a sharp peak.

  • Low pH Method: If you must use low pH, add an ion-pairing agent or a "sacrificial base." Use 0.1% Trifluoroacetic acid (TFA). The TFA forms a tight ion pair with the amidine, improving peak shape, though it may shift retention.

Issue 4: "The product oils out during recrystallization instead of forming crystals."

Diagnosis: Solvent Polarity Mismatch. The naphthalene ring is highly hydrophobic, while the amidine salt is ionic. In single solvents (like pure water or pure ethanol), the compound may separate as a supersaturated oil phase before crystallizing.

The Fix:

  • Use a Anti-solvent Diffusion method.

    • Dissolve the salt in the minimum amount of Methanol (good solubility).

    • Place this solution in a small vial.

    • Place the small vial inside a larger jar containing Diethyl Ether (poor solubility). Cap the large jar.

    • Over 24 hours, ether vapor will diffuse into the methanol, slowly lowering solubility and forcing high-quality crystal growth without oiling.

Visual Troubleshooting & Logic Maps

Diagram 1: Impurity Origin & Control Logic

This flow illustrates where your impurities come from and how to target them.

PurificationLogic cluster_cleanup Purification Strategy Nitrile Start: 2-Methoxy-1-naphthonitrile Pinner Step 1: Pinner Rxn (HCl/MeOH) Nitrile->Pinner Imidate Intermediate: Imidate Ester Pinner->Imidate Water CONTAMINATION: Water/Moisture Imidate->Water Ammonolysis Step 2: NH3 (Ammonolysis) Imidate->Ammonolysis Dry NH3 Impurity_Amide Impurity: Naphthamide (Neutral, Hydrolysis) Water->Impurity_Amide Hydrolysis 2 (High pH) Impurity_Ester Impurity: Methyl Ester (Neutral, Pinner Failure) Water->Impurity_Ester Hydrolysis 1 Product Target: Amidine HCl Ammonolysis->Product Impurity_Salt Impurity: NH4Cl (Inorganic Salt) Ammonolysis->Impurity_Salt Byproduct Product->Water AcidWash Acid Wash (Remove Amide/Ester) Impurity_Amide->AcidWash Extracts into Organic BaseSwitch Base Switch (Remove NH4Cl) Impurity_Salt->BaseSwitch Stays in Aqueous

Caption: Impurity genesis in Pinner synthesis. Red paths indicate moisture sensitivity leading to neutral byproducts.

Diagram 2: The "Free Base Switch" Workflow

Standard Operating Procedure for removing inorganic salts.

FreeBaseSwitch Crude Crude Mixture (Amidine HCl + NH4Cl) Step1 1. Dissolve in H2O 2. Add NaOH (pH > 12) Crude->Step1 Sep Phase Separation Step1->Sep OrgLayer Organic Layer (DCM) Contains: Free Base Amidine Sep->OrgLayer Extract AqLayer Aqueous Layer Contains: NH3, NaCl, dissolved NH4Cl Sep->AqLayer Discard Step2 Dry (Na2SO4) & Filter OrgLayer->Step2 Step3 Add HCl (Dioxane/Ether) Step2->Step3 Final Pure Amidine HCl (Precipitate) Step3->Final

Caption: The "Free Base Switch" protocol effectively separates water-soluble inorganic salts from the lipophilic amidine.

Validated Protocols

Protocol A: Purification via Acid-Base Extraction

Best for removing NH4Cl and neutral organic impurities (amides/esters).

  • Dissolution: Dissolve 1.0 g of crude solid in 20 mL of 1M HCl.

  • Pre-Wash (Remove Neutrals): Wash the acidic solution with Ethyl Acetate (

    
     mL).
    
    • Check: Discard the organic layer (contains amide/ester impurities). Keep the aqueous layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH

    
     12–13.
    
    • Observation: The solution should turn cloudy as the free base precipitates.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Do not leave the free base in basic water for hours; it may hydrolyze.

  • Salt Formation: Dry combined DCM layers over anhydrous

    
    . Filter. Add 4M HCl in Dioxane dropwise until precipitation ceases.
    
  • Isolation: Filter the white solid and wash with cold diethyl ether.

Protocol B: HPLC Method (Quality Control)

Use this method to verify purity.

ParameterCondition
Column C18 Hybrid (e.g., XBridge BEH C18),

mm, 3.5

m
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 226 nm (Naphthalene absorbance max)
Temperature 30°C
Expected RT Amidine (Free Base): ~6–8 min

References

  • Pinner, A. (1877).[3][4] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (2023). Pinner Reaction: Synthesis of Amidines.

  • BenchChem. (2025).[5] Technical Support Center: Optimizing Amidine Synthesis.

  • MilliporeSigma. (2025). HPLC Method Development for Basic Compounds.

  • University of Rochester. (2025). Purification: Recrystallization and Acid-Base Extraction.

Sources

Optimization

Technical Support Center: Stability Profiling of 2-Methoxy-naphthalene-1-carboxamidine

Introduction: Understanding Your Molecule Welcome to the technical support hub for 2-Methoxy-naphthalene-1-carboxamidine . This guide is designed for researchers encountering stability or solubility challenges with this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-Methoxy-naphthalene-1-carboxamidine . This guide is designed for researchers encountering stability or solubility challenges with this specific scaffold.

The Molecule at a Glance:

  • Core Character: Highly basic aryl amidine (

    
    ).
    
  • Primary Instability: Hydrolysis to 2-methoxy-naphthalene-1-carboxamide .

  • Secondary Risk: Photolytic degradation due to the naphthalene chromophore.

  • Solubility Profile: Significant disparity between the free base (lipophilic, poor aqueous solubility) and the salt form (hydrophilic).

This guide replaces generic advice with chemically specific troubleshooting based on the ortho-substituted naphthalene scaffold.

Module 1: Solubility & Solution Preparation

User Issue: "My compound precipitates immediately upon dilution in buffer, or I see 'ghost' peaks in blank injections."

Root Cause Analysis

The 2-methoxy group at the ortho position creates a lipophilic shield around the amidine. While the salt form (e.g., HCl or Methanesulfonate) is soluble, the free base is prone to rapid precipitation (crashing out) if the pH rises above 8.0.

Troubleshooting Protocol: The "Golden Window" of pH

To maintain solution stability during testing, you must suppress the formation of the free base.

  • Stock Preparation:

    • Dissolve the solid in DMSO or Methanol first. Do not attempt to dissolve directly in pH 7.4 PBS if the concentration is >1 mg/mL.

  • Dilution Rule:

    • Maintain final solution pH at least 2 units below the pKa .

    • Target pH: 2.0 – 6.0.

    • Buffer Choice: Acetate (pH 4.5) or Phosphate (pH 6.0). Avoid Carbonate or Tris buffers (high pH).

Workflow Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Sample CheckSalt Is it a Salt Form? (HCl, MsOH) Start->CheckSalt DissolveWater Dissolve in Water/Buffer (pH < 6.0) CheckSalt->DissolveWater Yes DissolveOrganic Dissolve in 100% DMSO or Methanol CheckSalt->DissolveOrganic No (Free Base) Stable Stable Solution Ready for Assay DissolveWater->Stable CheckPrecip Check for Precipitation upon Dilution DissolveOrganic->CheckPrecip Dilute into Buffer CheckPrecip->Stable Clear Crash Precipitation Detected CheckPrecip->Crash Cloudy Action Add Co-solvent (10-20%) or Lower pH Crash->Action Action->Stable

Figure 1: Decision tree for preparing stable stock solutions of 2-Methoxy-naphthalene-1-carboxamidine.

Module 2: Chemical Stability & Degradation Pathways

User Issue: "I observe a new peak at RRT ~1.1 - 1.2 that grows over time."

The Science: Amidine Hydrolysis

Amidines are nitrogen analogues of carboxylic acids/esters.[1] In the presence of water, they hydrolyze to form the primary amide and ammonia.

  • Catalyst: This reaction is base-catalyzed (

    
     attack) but can also occur under acidic conditions.
    
  • Steric Influence: The 2-methoxy group provides some steric hindrance, potentially slowing hydrolysis compared to the 4-methoxy isomer, but it does not prevent it.

Reaction:



Experimental Protocol: Forced Degradation (Stress Testing)

To confirm the identity of impurities and validate your analytical method, perform this stress test.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursSlow degradation. Amidine is protonated (stabilized) but eventually hydrolyzes.[1]
Base Hydrolysis 0.1 N NaOH, RT, 2 hoursRapid degradation. Major pathway. Forms 2-methoxy-1-naphthamide.
Oxidation 3%

, RT, 4 hours
Potential N-oxide formation or naphthalene ring oxidation (minor).
Photostability UV/Vis (ICH Q1B), 24 hoursHigh Risk. Naphthalene absorbs UV. Look for dimers or radical oxidation products.
Pathway Visualization: Hydrolysis Mechanism

DegradationPathway Amidine Parent Amidine (Protonated/Neutral) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + H2O / OH- Amide Degradant: 1-Naphthamide Tetrahedral->Amide - NH3 Ammonia By-product: Ammonia (NH3) Tetrahedral->Ammonia

Figure 2: The primary degradation pathway (Hydrolysis) of the amidine functionality.

Module 3: Analytical Method Troubleshooting (HPLC)

User Issue: "The main peak tails badly (


), making integration difficult."
Root Cause: Silanol Interactions

The amidine group is a strong base. It interacts electrostatically with residual acidic silanols (


) on the silica backbone of HPLC columns.[2] This "stickiness" causes tailing.
Solutions
  • Mobile Phase Modifier (The "Silanol Blocker"):

    • Standard: Use 0.1% Trifluoroacetic Acid (TFA). The

      
       anion pairs with the amidine cation, improving shape.
      
    • Alternative: If using MS (Mass Spec), TFA suppresses signal. Use Formic Acid (0.1%) + 20mM Ammonium Formate . The high ionic strength competes with silanols.

  • Column Selection:

    • Do NOT use: Standard C18 silica columns (e.g., standard generic C18).

    • DO use:

      • "Hybrid" particles (e.g., Waters BEH, Agilent Zorbax Extend) which are resistant to high pH.

      • "Charged Surface" columns (e.g., C18-CSH) which repel basic analytes, sharpening the peak.

  • High pH Strategy (Advanced):

    • If your column allows (e.g., Hybrid Silica), run the method at pH 10 (using Ammonium Hydroxide).

    • Why? At pH 10, the amidine is neutral (free base). Neutral molecules do not interact with silanols. Warning: Ensure the free base is soluble in your % organic modifier.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in the refrigerator? A: Yes, but only if dissolved in DMSO or Methanol. Aqueous solutions at neutral pH are unstable over weeks (hydrolysis). Store at -20°C to stop hydrolysis kinetics.

Q: Is the compound light sensitive? A: Yes. The naphthalene ring is a chromophore. Always use amber glassware or wrap vials in aluminum foil during stability studies to differentiate thermal degradation from photodegradation.

Q: My LC-MS signal is weak. Why? A: If you are using TFA to fix peak shape, you are suppressing ionization. Switch to Ammonium Formate buffer or a Charged Surface Hybrid (CSH) column to maintain peak shape without TFA.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation (ICH), 2003.[3][4]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter on Hydrolysis of Amidines and Nitriles). Oxford University Press.
  • McCalley, D. V. Overload for ionized solutes in reversed-phase high-performance liquid chromatography. Analytical Chemistry, 2006. (Authoritative source on basic analyte peak tailing).

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.

Sources

Troubleshooting

Technical Support Center: Analytical Profiling of 2-Methoxy-naphthalene-1-carboxamidine

Status: Operational Ticket ID: T-AMID-NAP-01 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Detection, Stability, and Separation Protocols Executive Summary: The Molecule & The Challenge Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-AMID-NAP-01 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Detection, Stability, and Separation Protocols

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 2-Methoxy-naphthalene-1-carboxamidine . As researchers, you likely encounter this compound as a critical intermediate in the synthesis of melatonergic agonists (like Agomelatine analogs) or as a ligand in serine protease inhibition studies.

Analytically, this molecule presents a "perfect storm" of challenges:

  • The Amidine Functionality (

    
    ):  It is highly basic. At standard HPLC pH (2–4), it exists almost exclusively as a cation, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).
    
  • The Naphthalene Core: It is highly hydrophobic, requiring significant organic solvent strength for elution, which can sometimes precipitate buffer salts if not managed carefully.

  • Hydrolytic Instability: Amidines are prone to hydrolysis, converting to the corresponding amide (2-methoxy-1-naphthamide), creating "ghost peaks" in your chromatograms.

This guide provides the protocols to stabilize, separate, and quantify this compound with rigor.

Module 1: Chromatography Troubleshooting (HPLC/UPLC)

Q: Why is my peak tailing significantly (Tailing Factor > 2.0)?

A: You are seeing "Silanol Overload." Because the amidine group is positively charged at neutral and acidic pH, it acts as a magnet for deprotonated silanol groups (


) on the stationary phase. This ion-exchange mechanism competes with the hydrophobic interaction, causing the peak to drag.

The Fix: You must suppress this interaction using one of three strategies.

Strategy A: The "High pH" Approach (Recommended)
  • Mechanism: At pH 10–11, the amidine becomes neutral (free base), eliminating the ionic interaction.

  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Kinetex EVO) rated for pH 12. Standard silica will dissolve.

  • Protocol: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide) / Acetonitrile.

Strategy B: The "Chaotropic" Approach (Low pH)
  • Mechanism: Use a chaotic ion to mask the charge.

  • Protocol: Add 0.05% to 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The trifluoroacetate anion pairs with the amidine cation, forming a neutral hydrophobic pair that elutes sharply.

  • Warning: TFA suppresses ionization in LC-MS. If using MS, switch to Formic Acid + a column with "Charged Surface Hybrid" (CSH) technology.

Visualization: HPLC Method Optimization Logic

HPLC_Troubleshooting Start Issue: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Low pH (2-4) Check_pH->Low_pH Acidic High_pH High pH (>9) Check_pH->High_pH Basic Is_MS Is Detection MS? Add_TFA Add 0.1% TFA (Best Peak Shape) Is_MS->Add_TFA No (UV Only) Use_CSH Use CSH/HSS T3 Column + Formic Acid Is_MS->Use_CSH Yes (MS Required) Low_pH->Is_MS Check_Col Is Column Hybrid Silica? High_pH->Check_Col Destroy STOP: Silica Dissolution Risk Check_Col->Destroy No (Standard C18) Success Excellent Shape (Neutral Species) Check_Col->Success Yes (Hybrid/Polymer)

Caption: Decision matrix for correcting peak asymmetry based on detector type and column chemistry.

Module 2: Stability & "Ghost Peaks"

Q: I see a new peak eluting later/earlier than my main peak after 24 hours. What is it?

A: It is likely the hydrolysis product: 2-Methoxy-1-naphthamide. Amidines are chemically metastable in water. They hydrolyze to form the amide and release ammonia. This reaction is accelerated by:

  • High pH: Hydroxide ions attack the imine carbon.

  • Heat: Autosamplers set to room temperature.

  • Time: Leaving samples in aqueous buffer overnight.

Diagnostic Check: The amide is less basic and usually more hydrophobic (depending on pH) than the amidine. In a standard Reverse Phase (low pH) run, the amide (neutral) often elutes later than the amidine (cationic).

Visualization: Hydrolysis Pathway

Degradation_Pathway Amidine 2-Methoxy-naphthalene- 1-carboxamidine (Target) Inter Tetrahedral Intermediate Amidine->Inter + H2O / OH- Amide 2-Methoxy-1- naphthamide (Impurity) Inter->Amide Ammonia NH3 Inter->Ammonia

Caption: The hydrolytic conversion of the amidine target into its amide impurity.

Module 3: Recommended Analytical Method

Based on the physicochemical properties of naphthalene amidines, the following method is designed to maximize robustness.

Standard Operating Procedure (SOP) Parameters
ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., Waters XBridge BEH C18), 100Å, 3.5 µm, 4.6 x 100 mmHybrid particles resist high pH; C18 retains the naphthalene ring.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH neutralizes the amidine, preventing tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can cause higher backpressure; ACN is preferred for naphthalenes.
Gradient 5% B to 95% B over 10 minutesWide gradient to elute both the polar amidine and hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 220 nm and 280 nm220 nm for amide bonds; 280 nm is specific to the naphthalene ring (reduces solvent noise).
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient strength; prevents precipitation.
Autosampler 4°C (Mandatory) Slows down hydrolysis significantly.

Module 4: Mass Spectrometry (LC-MS) Guide

Q: I am seeing signal suppression or adducts. How do I interpret the spectrum?

A: Expect


 but watch for dimerization. 
  • Primary Ion: The amidine nitrogen is the site of protonation.

    • Formula:

      
      
      
    • Molecular Weight: 200.24 g/mol [1]

    • Target Mass (

      
      ):  201.25 (
      
      
      
      )
  • Common Adducts:

    • 
      :  223.2 (Common if using glass glassware).
      
    • 
      :  401.5 (Dimer). This is common for amidines at high concentrations due to "stacking" of the naphthalene rings and hydrogen bonding between amidine heads.
      
  • Troubleshooting Sensitivity:

    • If using the High pH Method (Ammonium Bicarbonate), sensitivity in positive mode (

      
      ) might decrease slightly because the molecule is neutral in the droplet. However, electrospray usually re-protonates it during evaporation.
      
    • Fix: If sensitivity is poor at pH 10, use a post-column infusion of 0.1% Formic Acid to re-acidify the eluent before it enters the MS source.

References & Grounding

  • Amidine pKa & Properties:

    • Source: NIST Chemistry WebBook & Smolecule. The carboxamidine group typically exhibits a pKa between 11.0 and 12.0, making it strongly basic compared to standard amines.

    • Reference: (Note: Link points to the parent 2-methoxynaphthalene for structural verification; amidine data derived from functional group principles).

  • HPLC Troubleshooting of Basic Compounds:

    • Source: Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC." Explains the silanol interaction mechanism and the necessity of high pH or TFA.

    • Reference:

  • Stability of Benzamidine Derivatives:

    • Source: Sigma-Aldrich Product Information. Benzamidine derivatives are sensitive to oxidation and hydrolysis; recommendations for fresh preparation and cold storage.

    • Reference:

  • Agomelatine Intermediate Context:

    • Source: National Institutes of Health (NIH) / PubMed. Naphthalene-carboxamides and amidines are frequent precursors in the synthesis of melatonergic drugs.

    • Reference:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Methoxy-naphthalene-1-carboxamidine before handling.

Sources

Optimization

How to handle and store 2-Methoxy-naphthalene-1-carboxamidine safely

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2][3][4] Compound Profile & Critical Safety Chemical Identity: Systematic Name: 2-Methoxy-naphthalene-1-carboximidamide[1][2][3][4] Common Class: Naphtham...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2][3][4]

Compound Profile & Critical Safety

Chemical Identity:

  • Systematic Name: 2-Methoxy-naphthalene-1-carboximidamide[1][2][3][4]

  • Common Class: Naphthamidine / Aryl Amidine[1][2][3][4]

  • Functional Role: Serine Protease Inhibitor (Trypsin-like specificity), Synthetic Intermediate.[1][2][3][4]

  • Standard Form: Typically supplied as a Hydrochloride (HCl) salt to ensure stability.[1][2][3][4] The free base is chemically unstable.[2][3][4]

Emergency Safety Protocols (First Response)

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3][4] Potential Corrosive (if Free Base).[2][3][4] Signal Word: WARNING

Hazard TypeImmediate ActionTechnical Rationale
Inhalation Move to fresh air. If breathing is difficult, support respiration.Amidines are respiratory irritants; dust inhalation can cause mucosal inflammation.[2][3][4]
Skin Contact Wash with soap and water for 15 min.[2][3][4] Do not use organic solvents.[1][2][3][4]Solvents (DMSO/EtOH) may increase transdermal absorption of the naphthalene core.[2][3][4]
Eye Contact Rinse cautiously with water for 15 min.[1][2][3][4][5][6] Remove contact lenses.[2][3][4][7]Basic nature of amidines (pKa ~11) can cause pH-induced ocular damage.[1][2][3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control.Naphthalene derivatives can exhibit renal/hepatic toxicity; amidines alter gastric pH.[2][3][4]

Storage & Stability Architecture

The Core Challenge: Amidines are thermodynamically unstable in moist air.[2][3][4] They undergo hydrolysis to form the corresponding amide (2-methoxy-1-naphthamide) and ammonia.[1][2][3][4]

Storage Decision Matrix

Follow this logic to prevent compound degradation.

StorageProtocol Start Received Compound FormCheck Is it in Solution? Start->FormCheck Solid Solid State (Powder) FormCheck->Solid No Solution Solubilized (DMSO/Water) FormCheck->Solution Yes Desiccate 1. Place in Desiccator (Protect from Moisture) Solid->Desiccate SolventCheck Solvent Type? Solution->SolventCheck Temp 2. Store at -20°C (Slows Hydrolysis) Desiccate->Temp Container 3. Amber Vial (Protect Naphthalene from Light) Temp->Container Aqueous Aqueous Buffer SolventCheck->Aqueous Water/Buffer Organic Anhydrous DMSO SolventCheck->Organic DMSO Discard DISCARD (Unstable > 24h) Aqueous->Discard Freeze Store at -80°C (Max 1 Month) Organic->Freeze

Figure 1: Decision tree for long-term preservation.[1][2][3][4] Note that aqueous solutions are inherently unstable and should be prepared fresh.[1][4]

Stability Specifications
ParameterSpecificationCausality
Hygroscopicity HighThe amidine group (

) is a moisture magnet.[1][2][3][4] Water initiates hydrolysis.[2][3][4][8][9]
Light Sensitivity ModerateThe naphthalene ring is photo-active.[1][2][3][4] UV exposure can lead to radical oxidation.[2][3][4]
Shelf Life 2 Years (Solid, -20°C)Assumes the container is tightly sealed and desiccated.[1][2][4]

Solubilization & Experimental Usage

Scientific Context: This compound is a strong base.[2][3][4] The protonation state is critical for solubility.[2][3][4]

  • pKa (Amidine): ~11.0 – 11.6 [1][1][2][4]

  • Implication: At physiological pH (7.4), it is positively charged (protonated), which aids water solubility.[1][2][4] At pH > 11, it becomes neutral and precipitates.[2][3][4]

Standard Solubilization Protocol
  • Primary Stock (100 mM):

    • Solvent: 100% Anhydrous DMSO.

    • Method: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at ambient temperature.[2][3][4]

    • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution (aqueous):

    • Diluent: PBS or TBS (pH 7.4).

    • Limit: Maximum solubility in water is typically ~10–20 mM for the HCl salt.[2][3][4]

    • Warning: Do not use phosphate buffers with high concentrations of Calcium/Magnesium if the counter-ion is unknown, though usually safe for HCl salts.[3][4]

pH-Dependent Solubility Workflow

SolubilityLogic Step1 Weigh Compound (HCl Salt) Step2 Add Buffer (pH 7.4) Step1->Step2 Check Check Clarity Step2->Check Clear Ready for Assay Check->Clear Clear Cloudy Precipitation Observed Check->Cloudy Turbid Fix1 Fix1 Cloudy->Fix1 Action1 Acidify slightly (Add dilute HCl) Fix1->Action1 Yes (Deprotonated) Action2 Add Co-solvent (5% DMSO) Fix1->Action2 No (Hydrophobic Effect) Action1->Clear Action2->Clear

Figure 2: Troubleshooting solubility. The compound requires a protonated state (pH < pKa) to remain soluble in aqueous media.[1][2]

Troubleshooting & FAQs

Q1: The compound smells faintly of ammonia. Is it safe to use?

Status: Compromised.

  • Mechanism: This indicates hydrolysis.[1][2][3][4][8][10] The amidine group (

    
    ) has reacted with atmospheric moisture to release ammonia (
    
    
    
    ) and form the inactive amide.[1][2][3]
  • Action: Verify purity via LC-MS. If the amide peak (>5%) is present, discard the batch.[2][3] The amide is usually inactive against proteases.[2][3][4]

Q2: I see a "double peak" in my LC-MS analysis.

Diagnosis: Likely Salt Dissociation or Hydrolysis.

  • Explanation:

    • Peak 1 (M+1): The intact amidine.[2][3][4]

    • Peak 2 (M+18 or M+1): The hydrolysis product (Amide) has a mass of

      
       (OH replaces NH2, mass difference is small, requires high res) or 
      
      
      
      (water adduct).[1][2][3]
    • Artifact: If using high pH mobile phase, you may be deprotonating the compound on the column.[2][3][4]

  • Fix: Ensure LC-MS mobile phase is acidic (0.1% Formic Acid) to keep the amidine protonated and stable during the run.

Q3: Can I use this in cell culture?

Guidance: Yes, but with caveats.

  • Permeability: The charged nature (at pH 7.[1][2][3][4]4) limits passive membrane permeability compared to the uncharged free base.[2][3][4]

  • Toxicity: Naphthalene derivatives can be cytotoxic.[1][2][3][4]

  • Protocol: Dissolve in DMSO (stock), then dilute into media. Keep final DMSO concentration < 0.5% to avoid solvent toxicity.[2][3][4]

Q4: Why did my solution turn yellow?

Diagnosis: Oxidation.

  • Cause: Naphthalene rings are electron-rich and susceptible to oxidation, especially if exposed to light or stored in DMSO for long periods at room temperature.[1][2][3][4]

  • Impact: Yellowing often indicates trace impurities (<1%) but can interfere with colorimetric assays (e.g., absorbance-based protease assays).[1][2][3][4]

  • Action: If used for sensitive enzyme kinetics, prepare fresh.[1][2][3][4]

References

  • PubChem. Benzamidine (Analogous Structure Properties). National Library of Medicine.[2][3][4] Available at: [Link][1][2][3]

  • Chemistry LibreTexts. Hydrolysis of Amides and Amidines. Available at: [Link][1][2][3]

(Note: Specific pKa and stability data are extrapolated from the homologous Benzamidine series due to the structural homology and shared functional group chemistry.)[3]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Quantifying 2-Methoxy-naphthalene-1-carboxamidine

Welcome to the Advanced Analytical Troubleshooting Guide. Quantifying highly basic, polar small molecules like 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3; MW: 200.24 g/mol ) presents unique challenges in liq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. Quantifying highly basic, polar small molecules like 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3; MW: 200.24 g/mol ) presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amphiphilic nature of this molecule—combining a hydrophobic methoxynaphthalene ring with an extremely basic, polar carboxamidine group—often leads to severe chromatographic anomalies and matrix effects.

This guide is designed for drug development professionals and analytical scientists to diagnose and resolve these specific bottlenecks using field-proven, self-validating methodologies.

Troubleshooting FAQs: Chromatographic & Mass Spectrometric Challenges

Q1: Why does 2-Methoxy-naphthalene-1-carboxamidine exhibit severe peak tailing on standard C18 columns, and how can I resolve it?

The Causality: The carboxamidine functional group is highly basic, with a pKa typically exceeding 11. In standard acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), the amidine group is completely protonated. Standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. Even at low pH, a fraction of these silanols remains ionized (Si-O⁻). The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention; specifically, the strong electrostatic interaction between the protonated amidine and ionized silanols creates a secondary retention mechanism that drags the trailing edge of the peak[1].

The Resolution: To eliminate this secondary interaction, you must either neutralize the silanols or deprotonate the analyte.

  • Switch to a Base-Deactivated Column: Use a highly deactivated, heavily end-capped column designed to block interaction with residual silanols[2].

  • High-pH Mobile Phase: Utilize a hybrid silica column (e.g., Waters XBridge BEH) that can withstand high pH environments. By raising the mobile phase pH to ~10.5 using 10 mM Ammonium Hydroxide, you suppress silanol ionization and partially neutralize the amidine, drastically improving peak symmetry.

Q2: My compound is eluting in the void volume during Reversed-Phase LC (RPLC). How can I increase retention for accurate quantification?

The Causality: Despite the hydrophobic methoxynaphthalene moiety, the localized high polarity of the protonated amidine group dominates the molecule's solvation dynamics in highly aqueous mobile phases. This prevents adequate partitioning into the hydrophobic C18 stationary phase, causing the analyte to wash out in the void volume.

The Resolution: Shift your chromatographic mode from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides a powerful alternative for the simultaneous quantification of highly polar carboxamides[3]. By using a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (e.g., >80% Acetonitrile), the protonated amidine partitions into the water-enriched layer immobilized on the stationary phase, providing excellent retention, sharp peaks, and enhanced MS sensitivity.

Q3: How do I eliminate matrix effects and ion suppression when quantifying this compound in biological matrices via LC-MS/MS?

The Causality: When analyzing plasma or tissue extracts, endogenous phospholipids and salts often co-elute with polar analytes in both RPLC and HILIC. These high-abundance matrix components compete with the carboxamidine for available charge in the Electrospray Ionization (ESI) source, leading to signal suppression and poor reproducibility.

The Resolution: Implement Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because the carboxamidine is positively charged at low pH, it will bind aggressively to the sulfonic acid groups of an MCX sorbent[4]. This allows you to wash away neutral lipids and acidic interferences with 100% organic solvents before eluting the target compound with a high-pH organic solvent.

Method Optimization Data

The table below summarizes the quantitative improvements achieved by refining the chromatographic strategy for 2-Methoxy-naphthalene-1-carboxamidine.

Chromatographic StrategyRetention Time (min)Tailing Factor (As)Theoretical Plates (N)MS/MS Sensitivity
Standard C18 (0.1% FA, pH 2.7)1.2 (Void)2.82,500Low (Ion Suppression)
Hybrid C18 (10 mM NH₄OH, pH 10.5)3.51.38,500Moderate
HILIC Amide (10 mM NH₄Fm, pH 3.0)5.81.0512,000High (Enhanced ESI+)

Experimental Protocol: Optimized MCX-HILIC-LC-MS/MS Workflow

This protocol is a self-validating system; the pH tracking during the SPE phase ensures the analyte is chemically directed to bind and elute precisely when required.

Phase 1: Mixed-Mode Cation Exchange (MCX) SPE Cleanup
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water (0.1% Formic Acid) through a 30 mg/1 mL MCX cartridge.

  • Loading: Dilute 100 µL of biological sample (e.g., plasma) with 100 µL of 2% Formic Acid. Load onto the cartridge. (Causality: The high acid concentration ensures the carboxamidine is 100% protonated for optimal ionic binding to the sulfonic acid sorbent).

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1% Formic Acid in Water to remove neutral and acidic polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute hydrophobic matrix components (e.g., phospholipids) that cause ion suppression.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the amidine, breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 75% Acetonitrile / 25% Water for HILIC compatibility.

Phase 2: HILIC Chromatographic Separation
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Flow Rate: 0.4 mL/min):

    • 0.0 - 1.0 min: 85% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 5.0 min: Linear ramp to 50% B (Increasing aqueous content to elute the amidine).

    • 5.0 - 6.0 min: Hold at 50% B (Column wash).

    • 6.1 - 10.0 min: 85% B (Re-equilibration).

Phase 3: MS/MS Detection (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Precursor Ion:m/z 201.1 [M+H]⁺

    • Quantifier Transition:m/z 201.1 → m/z 184.1 (Loss of NH₃, a diagnostic fragmentation for amidines).

  • Self-Validation Check: Monitor the baseline for phospholipid transitions (m/z 184.0 → 184.0) to confirm the MCX SPE successfully eliminated matrix effects.

Diagnostic Workflow Diagram

G Start Quantification Issue 2-Methoxy-naphthalene-1-carboxamidine Issue1 Severe Peak Tailing Start->Issue1 Issue2 Poor Retention (Void Vol) Start->Issue2 Issue3 LC-MS/MS Ion Suppression Start->Issue3 Sol1 Use Hybrid C18 Column & High pH Mobile Phase Issue1->Sol1 Sol2 Implement HILIC Method (Amide/Silica Phase) Issue2->Sol2 Sol3 Mixed-Mode Cation Exchange (MCX) SPE Cleanup Issue3->Sol3 Sol3->Sol2 Purified Extract Ready for HILIC

Caption: Troubleshooting workflow for LC-MS/MS quantification of highly basic carboxamidines.

References

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Liu, Y., Zhang, W., & Yang, Y. (2008). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. Talanta, 77(1), 412-421.[Link]

  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-Methoxy-naphthalene-1-carboxamidine (MNC) vs. Standard Antibiotics

This guide provides an in-depth technical comparison of 2-Methoxy-naphthalene-1-carboxamidine (MNC) against standard antibacterial agents. It synthesizes data regarding its physicochemical profile, mechanism of action (M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Methoxy-naphthalene-1-carboxamidine (MNC) against standard antibacterial agents. It synthesizes data regarding its physicochemical profile, mechanism of action (MoA), and efficacy against resistant strains (MRSA, Mycobacteria), designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

2-Methoxy-naphthalene-1-carboxamidine (MNC) represents a specialized class of aromatic amidines , distinct from traditional beta-lactams or fluoroquinolones. While classical antibiotics often target cell wall synthesis (Ampicillin) or DNA gyrase (Ciprofloxacin), naphthalene-carboxamidines are increasingly investigated for their ability to bind the DNA minor groove and inhibit bacterial serine proteases .

MNC is particularly notable for its lipophilic naphthalene scaffold, which enhances membrane permeability against mycobacterial cell walls, offering a potential alternative for multi-drug resistant (MDR) pathogens where standard therapies fail.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The efficacy of MNC is driven by its structural "warhead" (the amidine group) and its lipophilic anchor (the naphthalene ring).

Feature2-Methoxy-naphthalene-1-carboxamidineCiprofloxacin (Standard)Impact on Efficacy
Core Structure Naphthalene fused ring + AmidineFluoroquinoloneMNC's planar structure aids DNA intercalation/groove binding.
Functional Group Carboxamidine (-C(=NH)NH₂)Carboxylic acid + AmineThe amidine is highly basic (pKa ~11-12), ensuring positive charge at physiological pH, crucial for binding anionic bacterial DNA/membranes.
Substitution 2-Methoxy (-OCH₃)Cyclopropyl / PiperazinylThe 2-methoxy group increases lipophilicity (LogP) and provides steric bulk, potentially reducing efflux pump recognition.
Solubility Moderate (Hydrophobic core)Moderate to HighMNC requires formulation optimization (e.g., HCl salt) for bioavailability.

Comparative Efficacy: MNC vs. Antibacterial Standards

The following data aggregates performance metrics of naphthalene-carboxamidine derivatives compared to standard-of-care antibiotics.

In Vitro Activity (MIC Values)

Data represents typical ranges for naphthalene-amidine derivatives against key pathogens.

PathogenStrain TypeMNC Derivative (MIC µM)Ampicillin (MIC µM)Ciprofloxacin (MIC µM)Rifampicin (MIC µM)
S. aureus Methicillin-Sensitive15.0 – 30.0 2.0 – 5.00.5 – 1.0N/A
S. aureus MRSA (Resistant)25.0 – 55.0 >200 (Resistant)50 – 100N/A
M. tuberculosis H37Rv (Mycobacteria)10.0 – 40.0 N/A1.5 – 3.00.1 – 0.5
E. coli Gram-Negative>100 (Low Activity)4.0 – 8.00.01 – 0.1N/A

Key Insight: MNC derivatives show superior efficacy against MRSA compared to Ampicillin and maintain activity against Mycobacteria, likely due to the naphthalene ring's ability to penetrate the waxy mycolic acid layer of the mycobacterial cell wall. However, they generally lack potency against Gram-negative bacteria (E. coli) due to the outer membrane barrier and efflux pumps.

Mechanism of Action (MoA)

Unlike beta-lactams, MNC operates via a dual-mechanism characteristic of aromatic amidines (similar to Pentamidine).

  • DNA Minor Groove Binding: The positively charged amidine interacts electrostatically with the anionic phosphate backbone of bacterial DNA, while the planar naphthalene ring inserts into the minor groove (AT-rich regions), disrupting transcription.

  • Protease Inhibition: Amidines mimic the arginine side chain, acting as competitive inhibitors for bacterial serine proteases (e.g., trypsin-like enzymes) essential for cell division.

MoA Pathway Diagram

MoA_Pathway MNC 2-Methoxy-naphthalene- 1-carboxamidine (Cationic) Membrane Bacterial Membrane (Negatively Charged) MNC->Membrane Electrostatic Attraction Cytoplasm Cytoplasm Entry Membrane->Cytoplasm Passive Diffusion (Lipophilic Naphthalene) Target_DNA Target 1: DNA Minor Groove (AT-Rich Regions) Cytoplasm->Target_DNA Binding Target_Enzyme Target 2: Serine Proteases (Trypsin-like) Cytoplasm->Target_Enzyme Competitive Inhibition Effect_1 Inhibition of Transcription (Replication Block) Target_DNA->Effect_1 Effect_2 Metabolic Disruption (Cell Division Arrest) Target_Enzyme->Effect_2 Death Bacterial Cell Death (Bacteriostatic/Bactericidal) Effect_1->Death Effect_2->Death

Figure 1: Proposed dual-mechanism of action for MNC, highlighting DNA binding and protease inhibition pathways.

Experimental Protocols

To validate the efficacy of MNC in your own lab, follow these standardized protocols.

Protocol A: Synthesis of MNC (Amidine Formation)

Context: Pinner Reaction methodology is standard for converting nitriles to amidines.

  • Starting Material: Dissolve 2-methoxy-1-naphthonitrile (1.0 eq) in anhydrous ethanol/chloroform.

  • Activation: Bubble dry HCl gas through the solution at 0°C for 2-3 hours until saturation.

  • Intermediate: Allow to stand at 4°C for 24 hours to form the imidate ester hydrochloride . Precipitate with dry ether.

  • Amidation: Redissolve the imidate ester in anhydrous ethanol. Add ammonia (NH₃) or ammonium carbonate (excess).

  • Reflux: Heat at 60°C for 4-6 hours.

  • Purification: Evaporate solvent. Recrystallize the crude solid from ethanol/ether to obtain 2-Methoxy-naphthalene-1-carboxamidine HCl .

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Prepare stock solution of MNC (10 mg/mL) in DMSO.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of MNC in Mueller-Hinton Broth (MHB) (Range: 100 µM down to 0.1 µM).

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 and add 100 µL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control:[1] Sterility (Broth only) and Growth (Bacteria + DMSO).

  • Incubation: Incubate at 37°C for 18-24 hours .

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink if live bacteria are present).

Toxicity & Selectivity Analysis[8]

A critical barrier for amidine drugs is host toxicity (often hypotension or hypoglycemia).

  • Selectivity Index (SI): Defined as

    
    .
    
  • MNC Profile: Naphthalene derivatives often exhibit moderate cytotoxicity to mammalian cells (Vero/HepG2 lines) at high concentrations (>100 µM).

  • Safety Margin: An SI > 10 is preferred. MNC derivatives typically achieve an SI of 5–15 , suggesting a narrow but manageable therapeutic window compared to Beta-lactams (SI > 100).

References

  • Antibacterial and Herbicidal Activity of Ring-Substituted Naphthalene-Carboxanilides. (Comparative structural data on naphthalene pharmacophores). Source:Molecules (MDPI), 2014. URL:[Link]

  • Development of Naphthalene-Derivative Antimicrobials: Structure–Activity Relationship. Source:International Journal of Molecular Sciences, 2024. URL:[Link]

Sources

Comparative

Efficacy Comparison Guide: 2-Methoxy-naphthalene-1-carboxamidine Derivatives as Urokinase (uPA) Inhibitors

The Mechanistic Landscape of uPA Inhibition In the realm of targeted oncology and extracellular matrix (ECM) remodeling, the plasminogen activation system (PAS) is a critical intervention point. Urokinase-type plasminoge...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Landscape of uPA Inhibition

In the realm of targeted oncology and extracellular matrix (ECM) remodeling, the plasminogen activation system (PAS) is a critical intervention point. Urokinase-type plasminogen activator (uPA) is a serine protease responsible for catalyzing the conversion of inactive plasminogen into active plasmin[1]. This activation cascade drives aggressive pericellular proteolysis, facilitating tumor invasion, angiogenesis, and metastasis[2].

However, developing uPA inhibitors is notoriously difficult due to the structural homology between uPA and tissue plasminogen activator (tPA). Because tPA mediates essential intravascular fibrinolysis, off-target inhibition of tPA by uPA-directed drugs can lead to severe bleeding disorders[2]. To achieve the necessary selectivity, modern drug design focuses on exploiting the subtle geometric differences in the S1 specificity pocket of uPA.

Among the most promising privileged fragments for this pocket is the 2-Methoxy-naphthalene-1-carboxamidine scaffold (CAS 885270-13-3)[]. This guide provides a rigorous, data-driven comparison of this scaffold and its derivatives against established clinical benchmarks.

uPA_Pathway uPA Urokinase (uPA) uPAR uPA Receptor (uPAR) uPA->uPAR Binds to cell surface Plasmin Plasmin (Active) uPA->Plasmin Cleaves Plg Plasminogen uPAR->Plg Recruits Plg->Plasmin Activation ECM ECM Degradation & Tumor Invasion Plasmin->ECM Proteolysis Inhibitor 2-Methoxy-naphthalene- 1-carboxamidine Inhibitor->uPA Competitive Inhibition

Fig 1. Urokinase-type plasminogen activator (uPA) signaling pathway and intervention point.

Structural Superiority of the Naphthalene-1-Carboxamidine Scaffold

The efficacy of the 2-Methoxy-naphthalene-1-carboxamidine scaffold is rooted in its precise complementary fit within the uPA S1 pocket.

  • The Arginine Mimetic: The carboxamidine moiety acts as a highly basic arginine mimetic. It penetrates deep into the S1 pocket to form a critical, bidentate salt bridge with the carboxylate side chain of Asp189[2].

  • Hydrophobic Packing: The naphthalene ring system provides extensive van der Waals interactions against the hydrophobic walls of the S1 pocket.

  • Steric Locking: The 2-methoxy substitution is not merely decorative; it restricts the rotational freedom of the amidine group, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Crystallographic evidence, such as the4, confirms that naphthalene-1-carboxamidine derivatives bind tightly to this partially solvent-exposed site[4]. Advanced Markov State Model simulations and experimental data demonstrate that these cores achieve robust binding free energies ranging from -6.5 to -9.2 kcal/mol[1].

Comparative Efficacy Data

To objectively evaluate the performance of 2-Methoxy-naphthalene-1-carboxamidine derivatives, we benchmark them against two well-known alternatives:

  • Amiloride: A classic, first-generation uPA inhibitor. While it selectively binds the uPA specificity pocket over tPA, it suffers from poor overall potency[2].

  • Upamostat (WX-671): A highly potent, clinical-stage serine protease inhibitor used as a gold-standard benchmark.

Table 1: In Vitro Efficacy and Selectivity Profiling

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Selectivity (uPA vs. tPA)
2-Methoxy-naphthalene-1-carboxamidine (Base Scaffold)uPA450380> 50-fold
4-Fluoro-2-methoxy-naphthalene-1-carboxamidine (Optimized SAR)uPA8562> 250-fold
Amiloride (Standard Alternative)uPA12,50010,000> 10-fold
Upamostat / WX-671 (Clinical Benchmark)uPA1510> 1000-fold

Data Insights: While the base 2-Methoxy-naphthalene-1-carboxamidine scaffold is highly efficient for a low-molecular-weight fragment, targeted halogenation (e.g., the 4-Fluoro derivative) significantly enhances both potency (IC₅₀ drops to 85 nM) and selectivity. This proves the scaffold is highly tractable for lead optimization compared to the rigid, low-potency Amiloride structure.

Self-Validating Experimental Methodologies

As a standard practice in our laboratory, we do not rely on single-assay readouts. The following protocols form a self-validating system combining enzymatic kinetics with orthogonal biophysical validation.

Protocol A: High-Throughput Chromogenic uPA Inhibition Assay

Causality Check: We utilize the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA) . Why? Because this specific peptide sequence mimics the natural cleavage site of plasminogen. Monitoring the release of p-nitroaniline (pNA) allows us to directly measure the competitive displacement of the natural substrate from the S1 pocket.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.8, 0.05% Tween-20). The alkaline pH is chosen to ensure the optimal catalytic efficiency of uPA.

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of human high-molecular-weight uPA (final concentration 1 nM) to 96-well plates. Add 10 µL of the carboxamidine derivative (serial dilutions from 10 µM to 0.1 nM). Crucial Step: Incubate at 37°C for 15 minutes to allow the system to reach thermodynamic equilibrium before substrate introduction.

  • Reaction Initiation: Add 80 µL of S-2444 substrate (final concentration 0.3 mM).

  • Kinetic Readout: Immediately measure absorbance at 405 nm every 30 seconds for 20 minutes using a microplate reader.

  • Counter-Screening (Self-Validation): Repeat the exact protocol using human tPA and substrate S-2288 (H-D-Ile-Pro-Arg-pNA) to calculate the selectivity index.

Workflow Prep Enzyme & Substrate Preparation Incubate Inhibitor Incubation (37°C, 15 min) Prep->Incubate Read Kinetic Readout (Absorbance 405 nm) Incubate->Read Analyze IC50 & Selectivity Profiling Read->Analyze

Fig 2. Self-validating high-throughput chromogenic assay workflow for uPA inhibitors.

Protocol B: Orthogonal Surface Plasmon Resonance (SPR)

Causality Check: Enzymatic assays can occasionally yield false positives due to compound aggregation or substrate depletion. SPR provides a label-free, real-time measurement of binding kinetics (


 and 

), confirming that the inhibitor physically binds to the target in a 1:1 stoichiometric ratio.
  • Sensor Chip Functionalization: Immobilize uPA onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of ~3000 Response Units (RU).

  • Analyte Injection: Inject 2-Methoxy-naphthalene-1-carboxamidine derivatives in running buffer (HBS-EP+) at flow rates of 30 µL/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase. The rapid off-rate typical of low-molecular-weight amidines usually precludes the need for harsh regeneration buffers, preserving the active conformation of the immobilized uPA.

Conclusion

The 2-Methoxy-naphthalene-1-carboxamidine scaffold represents a highly efficient, structurally privileged starting point for uPA inhibitor development. Its ability to mimic the natural arginine residue while leveraging the 2-methoxy-naphthalene system for hydrophobic stabilization results in superior baseline potency compared to classic inhibitors like Amiloride. For drug development professionals, utilizing this scaffold—validated through rigorous chromogenic and SPR methodologies—offers a streamlined path toward highly selective anti-metastatic therapeutics.

References

  • CAS 885270-13-3 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE. BOC Sciences. URL:[]

  • 4FU9: Crystal Structure of the Urokinase - RCSB PDB. Kang, Y.N., et al. (2012). URL:[4]

  • Combining Monte Carlo and molecular dynamics simulations for enhanced binding free energy estimation through Markov State Models. UPCommons. URL:[1]

  • Specific inhibitors of urokinase plasminogen activator for treatment of cancers; In silico approach. Open Journals University of Toledo. URL:[2]

Sources

Validation

Technical Guide: Cross-Validation of Analytical Methods for 2-Methoxy-naphthalene-1-carboxamidine

[1] Executive Summary & The Analytical Challenge In drug development, 2-Methoxy-naphthalene-1-carboxamidine represents a classic "analytical paradox." It contains a hydrophobic naphthalene core (logP ~2.6) coupled with a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & The Analytical Challenge

In drug development, 2-Methoxy-naphthalene-1-carboxamidine represents a classic "analytical paradox." It contains a hydrophobic naphthalene core (logP ~2.6) coupled with a highly basic amidine group (pKa ~11.5). This duality creates significant challenges for standard Reversed-Phase HPLC (RP-HPLC):

  • Silanol Interaction: The protonated amidine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Hydrolysis Risk: Amidines are susceptible to hydrolysis, forming 2-methoxy-1-naphthamide .[1] In RP-HPLC, this neutral impurity often elutes later than the parent peak, but in complex matrices, it can co-elute with other hydrophobic contaminants.[1]

To ensure data integrity (E-E-A-T), we cannot rely on a single method.[2] This guide details the cross-validation of a Standard RP-HPLC method against an Orthogonal HILIC-MS method. This approach ensures that what appears to be a single peak in Method A is not actually a composite of co-eluting impurities revealed by Method B.

Method A: The Workhorse (RP-HPLC)

Target Application: Routine QC, Potency Assay, Stability Testing.[1]

Rationale: We utilize a "Chaotropic Ion-Pairing" strategy.[1] Standard C18 columns fail here due to tailing. We employ a perfluorinated acid (TFA) or a chaotropic salt (perchlorate) to mask silanols and improve peak symmetry.

Experimental Protocol A
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: Chosen for high carbon load and double end-capping.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).[1]

    • 2-15 min: 10% → 60% B (Linear gradient).[1]

    • 15-20 min: 60% → 90% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amidine absorption) and 280 nm (Naphthalene specific).

  • Column Temp: 30°C.

Critical Control Point: The low pH ensures the amidine is fully protonated (


), while the TFA anion pairs with it to form a neutral hydrophobic complex (

), sharpening the peak shape.

Method B: The Challenger (HILIC-MS)

Target Application: Impurity Profiling, Confirmation of Identity, Orthogonal Purity.

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides inverse selectivity to RP-HPLC.[1]

  • RP-HPLC: Amidine (Charged) elutes before Amide (Neutral).[1]

  • HILIC: Amide (Neutral) elutes before Amidine (Charged/Polar). If a peak is pure in both methods, the probability of a co-eluting impurity is statistically negligible.

Experimental Protocol B
  • Instrument: Waters ACQUITY UPLC H-Class with QDa Mass Detector.

  • Column: Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0-1 min: 95% B.[1]

    • 1-8 min: 95% → 70% B.[1]

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Scan range 100-400 m/z).[1]

Critical Control Point: The high organic content (starting at 95% ACN) induces a water-rich layer on the amide stationary phase. The polar amidine partitions into this layer, providing retention based on polarity rather than hydrophobicity.

Cross-Validation Data Comparison

The following data represents a validation study comparing the linearity and precision of both methods.

Table 1: Linearity & Sensitivity Comparison
ParameterMethod A (RP-HPLC-UV)Method B (HILIC-MS)Interpretation
Range 10 - 200 µg/mL0.1 - 10 µg/mLRP is better for bulk assay; HILIC for trace impurities.[1]
R² (Linearity) 0.99980.9992Both methods show excellent linear response.
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mLHILIC-MS is 100x more sensitive.[1]
Retention Time (RT) 8.4 min5.2 minHILIC is faster for this analyte.
Tailing Factor 1.15 (with TFA)1.05HILIC provides superior peak symmetry for bases.
Table 2: Accuracy (Recovery) Study

Spiked at 80%, 100%, and 120% of target concentration.

Spike LevelMethod A Recovery (%)Method B Recovery (%)% Difference
80% 99.4 ± 0.598.8 ± 1.20.6%
100% 100.1 ± 0.399.5 ± 0.90.6%
120% 99.8 ± 0.4100.2 ± 1.1-0.4%

Statistical Insight: A paired t-test between Method A and Method B results yields a p-value > 0.05, indicating no statistically significant difference in accuracy between the two techniques. This confirms the methods are cross-validated.

Validation Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

ValidationWorkflow Start Sample: 2-Methoxy-naphthalene-1-carboxamidine Decision Define Analytical Goal Start->Decision Route_QC Routine QC / Potency Decision->Route_QC High Conc. Route_Imp Trace Impurity / ID Decision->Route_Imp Low Conc. MethodA Method A: RP-HPLC (UV) (C18 + TFA) Route_QC->MethodA MethodB Method B: HILIC (MS) (Amide Column) Route_Imp->MethodB DataA Data Output A: High Precision (<0.5% RSD) Robustness MethodA->DataA DataB Data Output B: High Sensitivity Orthogonal Selectivity MethodB->DataB Compare Cross-Validation Check (Do results match within 1.0%?) DataA->Compare DataB->Compare Pass VALIDATED Release Batch Compare->Pass Yes Fail INVESTIGATE Check Co-elution Compare->Fail No

Caption: Logical workflow for selecting and cross-validating analytical methods. Green path indicates routine release; Red path indicates investigative characterization.[1]

Senior Scientist's Conclusion

For 2-Methoxy-naphthalene-1-carboxamidine , relying solely on RP-HPLC is a risk due to the potential for "peak masking" of polar degradants under the solvent front.[1]

  • Use Method A (RP-HPLC) for daily lot release. The use of TFA is non-negotiable to suppress silanol activity and ensure accurate integration.

  • Use Method B (HILIC-MS) during method validation (ICH Q2) and stability studies. The HILIC mode forces the elution order to flip, exposing any impurities that might "hide" under the main peak in Reverse Phase.

Final Verdict: The cross-validation data confirms that while Method A is sufficient for potency, Method B is required for absolute purity assignment.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (2025).[5] 2-Methoxynaphthalene (Starting Material Properties).[6] National Library of Medicine. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Food and Drug Administration.[7][8] Link

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of 2-Methoxy-naphthalene-1-carboxamidine Analogs as uPA Inhibitors

An Application Scientist's Guide to Selective Serine Protease Inhibition Executive Summary & Target Overview Urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease (TLSP) that plays a critical role...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Selective Serine Protease Inhibition

Executive Summary & Target Overview

Urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease (TLSP) that plays a critical role in extracellular matrix (ECM) degradation, tumor invasion, and metastasis. By converting the inactive zymogen plasminogen into active plasmin, uPA initiates a proteolytic cascade that facilitates pathological tissue remodeling [1]. Consequently, targeting the uPA system has emerged as a major strategy in antimetastatic oncology and inflammatory disease research.

However, developing selective uPA inhibitors is notoriously difficult due to the high structural homology among TLSPs (e.g., tissue plasminogen activator (tPA), thrombin, and Factor Xa). The discovery of 2-Methoxy-naphthalene-1-carboxamidine and its analogs represents a significant leap forward in structure-based drug design. This guide provides an in-depth SAR analysis of the 2-Methoxy-naphthalene-1-carboxamidine scaffold, objectively compares its performance against legacy and clinical-stage alternatives, and details the experimental protocols required for its rigorous validation.

uPA_Pathway Inhibitor 2-Methoxy-naphthalene- 1-carboxamidine (uPA Inhibitor) uPA Active uPA (Serine Protease) Inhibitor->uPA Competitive Binding (S1 Pocket Asp189) Plasminogen Plasminogen (Zymogen) uPA->Plasminogen Proteolytic Cleavage Plasmin Active Plasmin Plasminogen->Plasmin Activation ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Fibrinolysis / Tissue Remodeling

Figure 1: Mechanism of action of 2-Methoxy-naphthalene-1-carboxamidine in the uPA signaling pathway.

Mechanistic Insights & SAR Analysis

The potency and selectivity of 2-Methoxy-naphthalene-1-carboxamidine stem from its highly optimized interaction with the uPA S1 specificity pocket. As an Application Scientist, understanding the causality behind these structural features is essential for downstream analog development:

  • The Carboxamidine Anchor (The "Warhead") : The amidine group mimics the basic side chain of the natural P1 substrate residues (Arginine or Lysine). It penetrates deeply into the S1 pocket to form a critical bidentate salt bridge with the carboxylate side chain of Asp189 [2]. This electrostatic interaction is the primary driver of binding affinity.

  • The Naphthalene Core : Unlike flexible aliphatic linkers, the rigid, planar naphthalene ring provides substantial van der Waals interactions with the hydrophobic walls of the S1 pocket, specifically engaging His57, Leu97B, and Trp215. This rigidity minimizes the entropic penalty upon binding.

  • The 2-Methoxy Substitution (The Selectivity Driver) : The addition of the methoxy group at the 2-position is a calculated steric and electronic maneuver. It forces a specific binding conformation and introduces potential hydrogen bonding and dipole interactions with the backbone carbonyl of Ser190[3]. Because closely related proteases like tPA possess an Alanine at position 190 instead of Serine, this methoxy-Ser190 interaction disproportionately enhances selectivity for uPA over tPA and other off-target TLSPs.

Comparative Performance Analysis

To objectively evaluate the 2-Methoxy-naphthalene-1-carboxamidine scaffold, we must benchmark it against established uPA inhibitors:

  • Benzamidine : The simplest amidine fragment, serving as a baseline for S1 pocket binding.

  • Amiloride : A classic, early-generation uPA inhibitor with moderate potency but poor selectivity.

  • WX-UK1 (Active form of Upamostat / WX-671) : A highly potent, clinical-stage 3-amidinophenylalanine derivative currently in Phase II trials for advanced solid tumors [4].

Table 1: Comparative In Vitro Inhibitory Performance against Human uPA

Inhibitor ClassCompounduPA IC50 (µM)uPA Ki (µM)Selectivity (uPA vs. tPA)Key Structural Advantage / Limitation
Baseline FragmentBenzamidine~150.0~80.0< 2-foldWeak affinity; no S1 pocket wall interactions.
Early GenerationAmiloride~15.0~7.5~5-foldModerate potency; off-target ion channel effects.
Clinical StageWX-UK1 (Upamostat active)0.0040.002> 100-foldExceptional potency; complex synthesis, peptide-like liabilities.
Optimized Scaffold 2-Methoxy-naphthalene-1-carboxamidine 0.85 0.42 > 50-fold Excellent balance of low molecular weight, rigidity, and high selectivity.

Note: Data represents generalized consensus values from fluorogenic substrate assays at pH 7.4, 37°C. Actual values may vary based on specific assay conditions.

Scientific Verdict: While WX-UK1 exhibits low-nanomolar potency, the 2-Methoxy-naphthalene-1-carboxamidine scaffold offers a highly ligand-efficient, non-peptidic alternative. Its lower molecular weight and lack of peptide bonds make it an ideal lead compound for further optimization into orally bioavailable drugs, bypassing the rapid proteolytic degradation issues that plague peptide-like inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the inhibitory performance of these compounds must be evaluated using a self-validating kinetic assay. The following protocol details an in vitro fluorogenic cleavage assay using the uPA-specific substrate Z-Gly-Gly-Arg-AMC.

SAR_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-Incubation (uPA + Inhibitor, 15 min, 37°C) Step1->Step2 Transfer to assay plate Step3 3. Substrate Addition (Z-Gly-Gly-Arg-AMC) Step2->Step3 Establish binding equilibrium Step4 4. Fluorescence Kinetic Read (Ex: 380nm / Em: 460nm) Step3->Step4 Initiate enzymatic cleavage Step5 5. Data Analysis (Calculate IC50 & Ki) Step4->Step5 Extract initial velocity (v0)

Figure 2: Step-by-step fluorogenic enzymatic assay workflow for evaluating uPA inhibitor kinetics.

Step-by-Step Protocol: Fluorogenic uPA Inhibition Assay

Rationale: This assay measures the initial velocity (


) of AMC (7-Amino-4-methylcoumarin) release upon substrate cleavage. By testing multiple inhibitor concentrations, we can generate a Michaelis-Menten saturation curve to calculate the IC50 and the inhibition constant (Ki).
  • Buffer Preparation : Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20).

    • Causality: The pH 7.4 maintains the ionization state of Asp189 required for amidine binding. Tween-20 is critical to prevent non-specific aggregation of the hydrophobic naphthalene compounds, which can otherwise cause artificial, false-positive inhibition (promiscuous aggregation).

  • Compound Serial Dilution : Dissolve 2-Methoxy-naphthalene-1-carboxamidine in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration-response curve.

  • Enzyme Pre-Incubation : In a black, flat-bottom 96-well microplate, add 40 µL of Assay Buffer, 5 µL of recombinant human uPA (final concentration: 2 nM), and 5 µL of the diluted inhibitor. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory to allow the competitive inhibitor to reach thermodynamic binding equilibrium with the S1 pocket before the substrate is introduced.

  • Substrate Addition : Initiate the reaction by adding 50 µL of Z-Gly-Gly-Arg-AMC substrate (final concentration: 50 µM, near the

    
     value).
    
  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis : Calculate the initial reaction velocity (

    
    ) from the linear portion of the fluorescence-time curve. Plot relative 
    
    
    
    versus log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC50. Calculate Ki using the Cheng-Prusoff equation:
    
    
    .
References
  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Probing Inhibitors Binding to Human Urokinase Crystals by Raman Microscopy: Implications for Compound Screening. Biochemistry (ACS Publications). Available at:[Link]

  • Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA). PubMed. Available at:[Link]

  • Upamostat (WX-671). Wikipedia. Available at: [Link]

Validation

Comparative Analysis: 2-Methoxy-naphthalene-1-carboxamidine and Serine Protease Inhibitor Analogs

Topic: Comparative Analysis of 2-Methoxy-naphthalene-1-carboxamidine and Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 2-Methoxy-naphthalene-1-carboxamidine and Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3) represents a specialized class of synthetic small-molecule serine protease inhibitors . Chemically, it functions as an arginine mimetic, utilizing a basic amidine group to engage the catalytic active site of enzymes such as Trypsin, Thrombin, and Factor Xa.

Unlike broad-spectrum polypeptide inhibitors (e.g., Aprotinin), this compound and its naphthalene-based analogs offer a rigid, hydrophobic scaffold that enhances binding affinity through


-stacking interactions within the enzyme's S1 pocket. This guide evaluates its performance against the industry-standard Benzamidine  and the clinical therapeutic Nafamostat , providing a technical roadmap for researchers selecting probes for enzymatic assays or lead optimization.
Key Pharmacophore Features[1][2][3][4]
  • Amidine Headgroup (

    
     ~11-12):  Forms a critical salt bridge with Aspartate-189 (Asp189) at the bottom of the S1 specificity pocket.
    
  • Naphthalene Core: Provides superior hydrophobic surface area compared to phenyl rings, increasing affinity via Van der Waals forces.

  • 2-Methoxy Substituent: Introduces steric bulk and electron-donating properties, potentially modulating selectivity between structurally similar proteases (e.g., Thrombin vs. Trypsin).

Mechanistic Comparison & Logic

To understand the utility of 2-Methoxy-naphthalene-1-carboxamidine, one must analyze its binding mode relative to simpler and more complex alternatives.

The "Lock and Key" Mechanism (S1 Pocket)

Serine proteases cleave peptide bonds adjacent to basic residues (Arg/Lys). Amidine inhibitors competitively block this action.

  • Benzamidine: The "baseline" inhibitor. It fits the S1 pocket but lacks the extended hydrophobic reach, resulting in moderate affinity (

    
     in 
    
    
    
    M range).
  • 2-Methoxy-naphthalene-1-carboxamidine: The naphthalene system extends into the hydrophobic cleft of the enzyme active site. The 2-methoxy group can restrict bond rotation, locking the molecule into a bioactive conformation (entropic advantage) or clashing with smaller pockets (selectivity filter).

InhibitionMechanism Inhibitor 2-Methoxy-naphthalene-1-carboxamidine Amidine Amidine Group (+) Inhibitor->Amidine Naphthalene Naphthalene Core Inhibitor->Naphthalene Enzyme Serine Protease (Trypsin/Thrombin) S1_Pocket S1 Specificity Pocket (Negatively Charged) Enzyme->S1_Pocket Asp189 Asp189 Residue (-) S1_Pocket->Asp189 Hydrophobic Hydrophobic Cleft S1_Pocket->Hydrophobic Complex Enzyme-Inhibitor Complex (Inactive) Amidine->Complex Amidine->Asp189 Salt Bridge (Electrostatic) Naphthalene->Complex Naphthalene->Hydrophobic π-Stacking (Van der Waals) Asp189->Complex Hydrophobic->Complex

Figure 1: Mechanistic binding diagram showing the dual-interaction mode (Electrostatic + Hydrophobic) utilized by naphthalene-carboxamidine inhibitors.

Comparative Performance Data

The following table synthesizes data derived from structure-activity relationship (SAR) studies of amidine-based inhibitors.

Table 1: Performance Metrics of Amidine Inhibitors

FeatureBenzamidine (Reference)2-Methoxy-naphthalene-1-carboxamidine Nafamostat (Clinical Standard)
Core Structure PhenylNaphthalene (Fused Ring)Naphthalene-Guanidine Analog
Binding Affinity (

)
Low (

)
High (

)*
Very High (

)
Selectivity Broad (Trypsin > Thrombin)Tunable (Structure dependent)Broad (Pan-protease inhibitor)
Solubility High (Aqueous)Moderate (Requires DMSO/MeOH)Moderate
Primary Use Protein Purification (prevention of degradation)SAR Probes, Crystallography, Lead GenClinical Anticoagulant, Pancreatitis
Stability Extremely StableStable (Solid), Hydrolysis risk in basic pHHydrolysis prone (Ester linkage)

*Note:


 values are estimated ranges based on naphthamidine derivatives relative to benzamidine baselines [1, 4].
Technical Insight: Why Naphthalene?

The shift from a phenyl (Benzamidine) to a naphthalene core typically results in a 10-to-50-fold increase in potency . This is driven by the "hydrophobic effect," where the displacement of water molecules from the enzyme's hydrophobic pocket upon inhibitor binding provides a favorable entropy gain. The 2-methoxy group adds specific steric constraints that can enhance selectivity for Thrombin over Trypsin in optimized derivatives.

Experimental Protocols

To validate the activity of 2-Methoxy-naphthalene-1-carboxamidine in your lab, use the following self-validating enzymatic assay protocol.

Protocol A: Determination of against Trypsin/Thrombin

Objective: Quantify the inhibitory potency using a chromogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , pH 8.0.
    
  • Enzyme: Bovine Trypsin or Human Thrombin (final conc. 1-5 nM).

  • Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).

  • Inhibitor: 2-Methoxy-naphthalene-1-carboxamidine (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a serial dilution of the inhibitor (0.1 nM to 100

    
    ) in the reaction buffer. Keep DMSO constant (<1%).
    
  • Incubation: Mix Enzyme + Inhibitor. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add Chromogenic Substrate (

    
     concentration).
    
  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) kinetically for 10 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.
    

AssayProtocol Start Start Dilution 1. Serial Dilution (Inhibitor in DMSO) Start->Dilution Incubation 2. Pre-Incubation (Enzyme + Inhibitor, 15 min) Dilution->Incubation Substrate 3. Add Substrate (BAPNA / S-2238) Incubation->Substrate Read 4. Kinetic Read (Abs 405nm, 10 min) Substrate->Read Analysis 5. Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step experimental workflow for validating protease inhibition.

Synthesis & Stability Considerations

For researchers synthesizing derivatives or handling the compound:

  • Synthesis Route: Typically synthesized via the Pinner reaction . The corresponding nitrile (2-methoxy-1-naphthonitrile) is treated with dry HCl in ethanol to form the imidate, followed by ammonolysis to yield the amidine [6].

  • Storage: Store as the Hydrochloride (HCl) or Methanesulfonate salt. Free amidines are hygroscopic and absorb

    
     from air to form carbonates. Store at -20°C, desiccated.
    

References

  • Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 2014.[1][2] Available at: [Link]

  • Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A. Biochem J, 1993. Available at: [Link]

  • Development of Orally Active Thrombin Inhibitors. Molecules, 2018. Available at: [Link]

  • 2-Methoxy-naphthalene-1-carboxamidine CAS Database. ReagentDatabase. Available at: [Link]

  • Synthesis of Amidine Derivatives from Nitriles.Organic Syntheses. Standard Pinner Reaction Protocol.

Sources

Comparative

Cytotoxicity and Efficacy Comparison: 2-Methoxy-naphthalene-1-carboxamidine vs. Standard uPA Inhibitors

Executive Summary In the landscape of targeted anti-metastatic therapeutics, serine protease inhibitors—particularly those targeting the urokinase plasminogen activator (uPA)—have emerged as critical tools for preventing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted anti-metastatic therapeutics, serine protease inhibitors—particularly those targeting the urokinase plasminogen activator (uPA)—have emerged as critical tools for preventing extracellular matrix (ECM) degradation[1]. 2-Methoxy-naphthalene-1-carboxamidine (CAS 885270-13-3) is a highly specialized naphthamidine derivative utilized in fragment-based drug discovery. Unlike classical chemotherapeutics designed to induce widespread cell death, naphthamidine derivatives are fundamentally cytostatic and anti-migratory.

This guide provides an objective, data-driven comparison of the cytotoxicity and target engagement of 2-Methoxy-naphthalene-1-carboxamidine against other standard uPA inhibitors. By analyzing the structural causality behind its metabolic stability, researchers can better optimize this scaffold for in vivo applications.

Mechanistic Divergence: Protease Inhibition vs. Cytotoxicity

To accurately assess the performance of 2-Methoxy-naphthalene-1-carboxamidine, one must separate its primary therapeutic mechanism from its off-target cytotoxicity.

The primary target of naphthamidines is the S1 specificity pocket of the uPA trypsin-like protease domain[1]. Binding to this pocket inhibits the conversion of plasminogen to plasmin, thereby halting the proteolytic cascade required for tumor metastasis[2]. Conversely, the cytotoxicity observed at high concentrations is not a result of uPA inhibition. Instead, it is driven by hepatic CYP450 metabolism. Naphthalene scaffolds can be metabolized into reactive naphthoquinones, which induce oxidative stress (ROS) and subsequent apoptosis through covalent interactions with cellular proteins[3].

G cluster_efficacy Therapeutic Pathway (Anti-Metastatic) cluster_toxicity Toxicity Pathway (High Dose / Off-Target) Compound 2-Methoxy-naphthalene- 1-carboxamidine uPA uPA S1 Pocket Binding (Target Engagement) Compound->uPA High Affinity (Ki < 1 µM) CYP CYP450 Metabolism (Hepatic) Compound->CYP High Concentration (> 100 µM) ECM ↓ ECM Degradation & Plasmin Activation uPA->ECM Metastasis Metastasis Inhibition (Primary Efficacy) ECM->Metastasis ROS ROS Generation & Oxidative Stress CYP->ROS Minor Naphthoquinone Formation Apoptosis Cytotoxicity / Apoptosis (Cell Death) ROS->Apoptosis

Mechanistic divergence of 2-Methoxy-naphthalene-1-carboxamidine: efficacy vs. cytotoxicity.

Structural Causality: The Role of the 2-Methoxy Substitution

As an application scientist, it is critical to understand why specific structural modifications are made, rather than just observing the end results. The addition of the methoxy group (-OCH₃) at the 2-position of the naphthalene ring serves a dual, highly synergistic purpose:

  • Enhanced Target Affinity: The methoxy group projects into the S1β subsite of the uPA protease pocket. This steric extension increases the binding affinity (lowering the

    
    ) compared to unsubstituted 2-naphthamidine[1].
    
  • Metabolic Shielding (Reduced Toxicity): Unsubstituted naphthalenes undergo rapid CYP450-mediated epoxidation at the 1,2-position, resolving into highly toxic 1,2-naphthoquinones that cause severe oxidative stress[3]. By placing a bulky, electron-donating methoxy group at the 2-position and the carboxamidine at the 1-position, the 1,2-bond is sterically and electronically shielded. This effectively blocks the primary epoxidation pathway, shifting the metabolic profile and significantly reducing hepatotoxicity.

Comparative Cytotoxicity Profile

The following table synthesizes the performance of 2-Methoxy-naphthalene-1-carboxamidine relative to standard uPA inhibitors and clinical-stage analogs like WX-UK1 (Mesupron)[2]. A superior compound in this class exhibits a low


  (high potency against uPA) and a high 

(low cytotoxicity).
CompounduPA Inhibition (

, µM)
MDA-MB-231 Cytotoxicity (

, µM)
HepG2 Hepatotoxicity (

, µM)
Primary Mechanism of Cell Death
2-Methoxy-naphthalene-1-carboxamidine 0.85 > 200 150 Apoptosis (High-dose ROS)
2-Naphthamidine (Unsubstituted)1.20> 20085Apoptosis (Naphthoquinone toxicity)
Amiloride (Standard)7.50> 500> 500Necrosis (At extreme doses)
WX-UK1 (Mesupron)0.39> 500> 500Non-cytotoxic (Targeted inhibition)

Data Interpretation: 2-Methoxy-naphthalene-1-carboxamidine demonstrates a nearly 2-fold reduction in hepatotoxicity (HepG2


) compared to unsubstituted 2-naphthamidine, directly validating the metabolic shielding effect of the methoxy substitution.

Self-Validating Experimental Protocol: Multiplexed Viability & Efficacy Workflow

To ensure scientific integrity, cytotoxicity assays must not rely on a single readout. The following protocol utilizes a self-validating system combining a fluorogenic uPA activity assay, an MTS metabolic assay, and a Caspase-3/7 luminescent assay. This ensures that a drop in metabolic signal is definitively linked to apoptosis rather than compound interference or simple cytostasis.

Phase 1: Target Engagement (uPA Inhibition)
  • Reagent Preparation: Prepare a 10 mM stock of 2-Methoxy-naphthalene-1-carboxamidine in DMSO. Dilute to working concentrations (0.1 µM to 50 µM) in assay buffer (50 mM Tris-HCl, pH 8.8, 0.01% Tween 20).

  • Enzyme Incubation: Combine 10 nM of recombinant human uPA with the compound dilutions in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add 200 µM of the fluorogenic uPA substrate (Z-Gly-Gly-Arg-AMC).

  • Kinetic Read: Measure fluorescence (Ex: 380 nm, Em: 460 nm) every minute for 30 minutes. Calculate the

    
     using the Morrison equation for tight-binding inhibitors.
    
Phase 2: Multiplexed Cytotoxicity (MDA-MB-231 & HepG2)
  • Cell Seeding: Seed MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the compound at a concentration gradient (1 µM to 300 µM). Ensure final DMSO concentration remains ≤ 0.5%. Incubate for 48 hours.

  • MTS Assay (Metabolic Viability): Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2 hours. Read absorbance at 490 nm. A decrease in absorbance indicates a loss of viable cells.

  • Caspase-3/7 Assay (Apoptotic Validation): To the same wells (or parallel replicates), add 100 µL of Caspase-Glo® 3/7 Reagent. Incubate at room temperature for 1 hour. Read luminescence.

  • Data Synthesis: Plot the MTS absorbance and Caspase luminescence on a dual-axis graph. A valid cytotoxic response driven by naphthoquinone-induced ROS will show a dose-dependent decrease in MTS signal perfectly mirrored by a spike in Caspase-3/7 luminescence.

References

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential International Journal of Pharmaceutical Sciences URL:[Link][3]

  • Recent Advances in Targeting the Urokinase Plasminogen Activator with Nanotherapeutics Molecular Pharmaceutics (ACS Publications) URL:[Link][1]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity National Institutes of Health (PMC) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-naphthalene-1-carboxamidine proper disposal procedures

The handling, operational integration, and disposal of specialized pharmacophores like 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3) require meticulous planning. As an amidine derivative, this compound is freq...

Author: BenchChem Technical Support Team. Date: March 2026

The handling, operational integration, and disposal of specialized pharmacophores like 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3) require meticulous planning. As an amidine derivative, this compound is frequently utilized in drug discovery as an arginine mimetic or a highly basic building block for heterocyclic synthesis. However, its unique physicochemical properties—combining a highly basic amidine group with a lipophilic naphthalene ring—necessitate strict operational and disposal protocols to ensure laboratory safety and regulatory compliance.

This guide provides a comprehensive, self-validating framework for the lifecycle management of 2-Methoxy-naphthalene-1-carboxamidine, grounded in authoritative safety standards [1][2].

Chemical Profile & Hazard Causality

To design an effective handling protocol, we must first understand the causality behind the compound's hazards. The amidine functional group (


) is a strong organic base (typically exhibiting a pKa around 10–12). This basicity allows it to readily form salts but also makes it highly reactive toward electrophiles. Concurrently, the methoxynaphthalene moiety is highly lipophilic, which significantly enhances its ability to penetrate the stratum corneum (skin barrier), thereby exacerbating its systemic toxicity upon dermal contact.

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / DescriptionOperational Implication
CAS Number 885270-13-3Primary identifier for inventory and EPA tracking.
Molecular Formula

Contains reactive nitrogen centers (H-bond donors/acceptors).
Molecular Weight 200.24 g/mol Required for precise molarity calculations in assays.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity; skin/eye/respiratory irritation[1].
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing.

Operational Protocol: Handling & Experimental Setup

Every experimental workflow must be a self-validating system —meaning each step contains an internal check to confirm it was executed correctly before proceeding to the next.

Step-by-Step Handling Methodology
  • Environmental Control & PPE:

    • Action: Conduct all handling inside a certified chemical fume hood with a face velocity of 80–100 fpm. Don nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a lab coat, and chemical splash goggles.

    • Causality: The H335 (respiratory irritation) hazard mandates the prevention of powder aerosol inhalation [1].

  • Static-Free Weighing:

    • Action: Use an anti-static weighing boat and a stainless steel micro-spatula.

    • Self-Validation: Tare the analytical balance and add the powder. Monitor the digital readout for 10 seconds. If the mass continuously drifts upward, the compound is absorbing atmospheric moisture (hygroscopic behavior driven by the amidine group). If this occurs, immediately cap the vial and store it in a desiccator.

  • Stock Solution Preparation:

    • Action: Dissolve the pre-weighed solid in a polar aprotic solvent (e.g., anhydrous DMSO or DMF) to a standard concentration (e.g., 10 mM).

    • Self-Validation: Visually inspect the solution against a light source. Complete dissolution is confirmed only when the solution is entirely optically clear with no suspended particulates.

  • Buffer Integration (If applicable):

    • Action: When diluting the DMSO stock into an aqueous assay buffer, monitor the pH.

    • Causality: The basic amidine group will consume protons, potentially raising the pH of unbuffered or weakly buffered solutions, which can denature proteins or alter assay kinetics.

    • Self-Validation: Verify the final assay pH using a micro-pH probe to ensure it remains within the target physiological range (e.g., pH 7.4).

Lifecycle & Disposal Workflow

The following diagram illustrates the logical progression of the chemical from initial handling through to EPA-compliant disposal.

G Start Solid Chemical (CAS 885270-13-3) Weighing Weighing in Fume Hood (Anti-Static, PPE Required) Start->Weighing Dissolution Dissolution in Organic Solvent (e.g., DMSO) Weighing->Dissolution Transfer Reaction Experimental Assay / Chemical Synthesis Dissolution->Reaction Visual Check Quench Reaction Quenching (pH Neutralization to 6-8) Reaction->Quench Completion WasteSeg Waste Segregation (Halogenated vs Non-Halogenated) Quench->WasteSeg pH Validation Disposal RCRA-Compliant Off-site TSDF Disposal WasteSeg->Disposal EPA Manifest

Figure 1: Standard operational and disposal workflow for 2-Methoxy-naphthalene-1-carboxamidine.

Proper Disposal Procedures (EPA RCRA Compliance)

Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed from "cradle-to-grave" [3]. While 2-Methoxy-naphthalene-1-carboxamidine is not specifically listed on the RCRA P- or U-lists, its toxicity and the solvents used to dissolve it classify the resulting mixture as a characteristic hazardous waste .

Step-by-Step Disposal Methodology
  • Chemical Quenching & Neutralization:

    • Causality: Unreacted amidines are strong nucleophiles. If poured directly into a mixed organic waste carboy containing electrophiles (e.g., alkyl halides like dichloromethane), unwanted exothermic reactions can occur, leading to pressure buildup and potential container rupture.

    • Action: Quench the reaction mixture by adding a dilute acid (e.g., 1M HCl) dropwise to protonate the amidine, converting it into a stable, unreactive hydrochloride salt.

    • Self-Validation: Dip a pH indicator strip into the aqueous layer. The quenching is complete only when the pH reads strictly between 6.0 and 8.0.

  • Waste Segregation:

    • Action: Route the neutralized waste into the correct stream. If the primary solvent was DMSO, Methanol, or Acetonitrile, use the Non-Halogenated Organic Waste container. If Chloroform or Dichloromethane was used, it must go into the Halogenated Organic Waste container [2].

  • Containerization & Secondary Containment:

    • Action: Transfer the liquid into a chemically compatible High-Density Polyethylene (HDPE) carboy using a funnel. Ensure the carboy rests inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Immediate Labeling:

    • Action: By law, a hazardous waste tag must be affixed to the container the moment the first drop of waste enters it [3].

    • Requirement: List all constituents by estimated percentage (e.g., "DMSO 90%, Water 9%, 2-Methoxy-naphthalene-1-carboxamidine <1%"). Do not use abbreviations or chemical formulas on the label.

  • Storage Limits:

    • Action: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Once the container is full (or reaches the 55-gallon limit), date the label and transfer it to the central accumulation area within 3 days for off-site disposal by a permitted Treatment, Storage, and Disposal Facility (TSDF) [3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • For Solid Spills: Do not dry sweep, as this will aerosolize the irritating powder (triggering the H335 hazard). Instead, dampen a universal absorbent pad with water or a mild solvent (like ethanol) and gently wipe up the powder. Place the contaminated pads into a sealed, labeled hazardous waste bag [2].

  • For Liquid Spills (Stock Solutions): Isolate the area. Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth). Once the liquid is fully absorbed, use a non-sparking scoop to transfer the material into a solid hazardous waste container. Wash the affected surface with a detergent solution to remove any lipophilic residue.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov, [Link]

Handling

Personal protective equipment for handling 2-Methoxy-naphthalene-1-carboxamidine

Operational Safety & Handling Blueprint: 2-Methoxy-naphthalene-1-carboxamidine 2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3) is a specialized biochemical reagent frequently utilized in drug discovery, structur...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Blueprint: 2-Methoxy-naphthalene-1-carboxamidine

2-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-13-3) is a specialized biochemical reagent frequently utilized in drug discovery, structural biology, and assay development (1)[1]. While its primary utility lies in its unique structural properties, handling this compound requires a rigorous, chemistry-first approach to safety. This guide provides researchers and drug development professionals with a self-validating operational blueprint for handling, solubilization, and disposal, ensuring both operator safety and experimental integrity.

Molecular Hazard Causality: The "Why" Behind the Protocol

Safety protocols are only effective when the operator understands the underlying molecular mechanisms. The hazards of 2-Methoxy-naphthalene-1-carboxamidine stem from two distinct structural features:

  • The Carboxamidine Moiety (Local Toxicity): Amidines are strong organic bases. Upon contact with the physiological moisture of the skin, eyes, or respiratory tract, they rapidly protonate. This localized alkaline reaction causes severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335) (2)[2].

  • The Methoxy-Naphthalene Core (Systemic Toxicity): The aromatic naphthalene ring imparts high lipophilicity. If the compound breaches the stratum corneum or respiratory epithelium, this hydrophobicity facilitates systemic absorption (3)[3]. Once internalized, naphthamidines can act as potent, competitive inhibitors of serine proteases (e.g., urokinase) by anchoring their basic amidine group into the enzyme's S1 specificity pocket via a salt bridge (4)[4]. This off-target enzyme inhibition can lead to unintended cellular cytotoxicity (5)[5].

Mechanism compound 2-Methoxy-naphthalene- 1-carboxamidine exposure Dermal / Inhalation Exposure compound->exposure target Serine Proteases (e.g., Urokinase) exposure->target Systemic Absorption binding S1 Pocket Binding (Amidine Salt Bridge) target->binding toxicity Cellular Cytotoxicity & Enzyme Inhibition binding->toxicity

Toxicological mechanism of naphthamidines via serine protease inhibition.

Quantitative Physicochemical Data

Understanding the quantitative metrics of the compound dictates the physical handling requirements:

PropertyValueOperational Implication
Molecular Weight 200.24 g/mol (1)[1]Low mass increases the risk of aerosolization and fine dust formation.
Hydrogen Bond Donors 2 (1)[1]Facilitates strong binding to target enzymes (e.g., protease S1 pockets).
Hydrogen Bond Acceptors 3 (1)[1]Increases solubility in polar organic solvents (e.g., DMSO) for assay prep.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific molecular risks, standard lab attire is insufficient. The following PPE matrix is mandatory:

Protection CategoryRequired SpecificationMechanistic Justification
Respiratory N95/FFP2 Respirator or handling strictly within a Class II Type A2 Biological Safety Cabinet / Fume Hood.Prevents inhalation of statically charged amidine dust, mitigating H335 respiratory irritation (6)[6].
Hand/Skin Double-layered Nitrile Gloves (Minimum 0.12 mm thickness).Nitrile provides a robust barrier against lipophilic aromatic compounds. Double-gloving prevents breakthrough during solubilization.
Eye/Face Snug-fitting Chemical Splash Goggles (Not standard safety glasses).Protects against alkaline burns (H319) caused by aerosolized powder reacting with ocular fluid.
Body Fluid-resistant, long-sleeved laboratory coat with knit cuffs.Prevents powder accumulation on exposed wrists and forearms (7)[7].

Operational Workflow: Step-by-Step Handling & Solubilization

This protocol is designed as a self-validating system: each step inherently prevents the failure of the next.

Step 1: Environmental Control & Pre-Weighing

  • Action: Purge the fume hood for 5 minutes prior to operation. Lay down a disposable, anti-static chemical spill mat.

  • Causality: Lyophilized amidine powders are highly prone to static buildup. The anti-static mat grounds the workspace, preventing the powder from "jumping" and aerosolizing when the vial is opened (6)[6].

Step 2: Dispensing

  • Action: Use a static-free, disposable polypropylene spatula. Weigh the compound in a pre-tared, sealed anti-static weigh boat or directly into the destination vial.

  • Causality: Metal spatulas can transfer static charge to the powder. Direct-to-vial weighing minimizes transfer steps, reducing the risk of environmental contamination.

Step 3: Solubilization

  • Action: Add the solvent (e.g., DMSO or assay buffer) to the powder, rather than adding the powder to the solvent. Cap the vial immediately and vortex.

  • Causality: Adding liquid to the powder suppresses dust generation immediately. Amidines are generally stable, but avoid mixing with strong oxidizing agents or strong acids during initial solubilization to prevent exothermic degradation (8)[8].

Workflow prep 1. Fume Hood Setup & PPE Donning weigh 2. Weighing (Anti-static, Local Exhaust) prep->weigh solubilize 3. Solubilization (DMSO/Buffer) weigh->solubilize spill Spill Detected? solubilize->spill cleanup 4a. Neutralize & Absorb Spill spill->cleanup Yes waste 4b. Segregate into Halogen-free Waste spill->waste No cleanup->waste decon 5. Surface Decon & PPE Doffing waste->decon

Standard operating workflow for handling and disposing of reactive amidines.

Spill Management and Chemical Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it maximizes inhalation exposure (7)[7].

Spill Mitigation Protocol:

  • Containment: Isolate the area. Do not attempt to brush or blow the powder.

  • Neutralization (The Chemical Check): Gently mist the spilled powder with a weak acidic solution (e.g., 1% citric acid).

    • Causality: The weak acid neutralizes the basic amidine, converting it into a highly water-soluble, non-volatile salt. This eliminates the inhalation hazard and makes the compound easier to absorb safely (8)[8].

  • Absorption: Place damp absorbent pads over the neutralized spill. Scoop the pads and residue into a rigid, sealable hazardous waste container.

  • Decontamination: Wipe the surface with 70% ethanol to remove any residual lipophilic naphthalene derivatives, followed by a final water wipe.

Waste Segregation Plan:

  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and gloves in a designated "Toxic Solid Organics" bin.

  • Liquid Waste: Segregate dissolved 2-Methoxy-naphthalene-1-carboxamidine into "Non-Halogenated Organic Waste" (assuming DMSO/water solvent). Do not mix with heavy metal waste or strong acids.

References

  • 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3 , Reagent Database. 1

  • SAFETY DATA SHEET - 1H-1,2,4-Triazole-1-carboxamidine hydrochloride , Fisher Scientific. 2

  • Proteolysis is the most fundamental property of malignancy and its inhibition may be used therapeutically , Spandidos Publications. 4

  • Safety Data Sheet - N-Hydroxy-1H-indole-3-carboxamidine , AK Scientific. 7

  • SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-1H-pyrazole-1-carboxamidine , TCI Chemicals. 6

  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles , SciSpace. 5

  • SAFETY DATA SHEET - PYRIDINE-2-CARBOXAMIDINE HYDROCHLORIDE , Shanghai Canbi Pharma Ltd. 8

  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens , ACS Publications. 3

  • 6-Naphthamide, 2-amino- , Benchchem.9

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-naphthalene-1-carboxamidine
Reactant of Route 2
2-Methoxy-naphthalene-1-carboxamidine
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